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  • Product: 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride
  • CAS: 2288709-08-8

Core Science & Biosynthesis

Foundational

5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride chemical structure and properties

An In-depth Technical Guide to 5-Amino-2-chloro-4-methoxybenzoic Acid Hydrochloride Introduction 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride is a substituted aromatic carboxylic acid of significant interest to t...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide to 5-Amino-2-chloro-4-methoxybenzoic Acid Hydrochloride

Introduction

5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride is a substituted aromatic carboxylic acid of significant interest to the pharmaceutical and chemical industries. Its multifunctional structure, featuring amino, chloro, methoxy, and carboxylic acid groups, makes it a versatile and highly valuable building block for organic synthesis. This guide provides a comprehensive technical overview of its chemical structure, properties, synthesis, and applications, with a focus on its role as a key intermediate in the development of active pharmaceutical ingredients (APIs).

Primarily, this compound is recognized as a crucial precursor in the synthesis of various gastroprokinetic and antiemetic drugs, including metoclopramide, cisapride, and mosapride.[1] The structural integrity and purity of this intermediate are therefore paramount to the safety and efficacy of these widely used medications. This document is designed for researchers, chemists, and drug development professionals, offering expert insights into the compound's synthesis, characterization, and safe handling.

Chemical Identity and Physicochemical Properties

Structure and Nomenclature

The compound is systematically named 4-Amino-5-chloro-2-methoxybenzoic acid . In its hydrochloride salt form, the amino group is protonated. While sometimes referred to by other names, the 4-amino-5-chloro-2-methoxy substitution pattern corresponds to the most commercially and scientifically relevant isomer, identified by CAS number 7206-70-4 for the free base and 2288709-08-8 for the hydrochloride salt.[2][3]

Fig. 1: Chemical Structure of 5-Amino-2-chloro-4-methoxybenzoic acid Hydrochloride
Physicochemical Data

The key properties of the hydrochloride salt and its corresponding free base are summarized below. This data is essential for designing experimental conditions, including solvent selection and purification strategies.

PropertyValueSource(s)
CAS Number 2288709-08-8 (Hydrochloride) 7206-70-4 (Free Base)[2][4]
Molecular Formula C₈H₉Cl₂NO₃[2]
Molecular Weight 238.07 g/mol [2][5]
Appearance White to beige or pale yellow crystalline powder[3][6]
Melting Point 205-211 °C (for free base)[3]
Solubility Slightly soluble in water; soluble in alcohols and ketones[7]
Storage Recommended: Refrigerated, in a dry, well-ventilated place[2][8]

Synthesis and Purification

Synthetic Pathway Overview

A robust and widely cited method for synthesizing 4-amino-5-chloro-2-methoxybenzoic acid proceeds from the readily available starting material, p-aminosalicylic acid.[1][9] This three-step synthesis is efficient and scalable for laboratory purposes.

  • Methylation: The synthesis begins with the methylation of the phenolic hydroxyl group of p-aminosalicylic acid. This is a critical first step to prevent unwanted side reactions at this position and to install the required methoxy group. Dimethyl sulfate is a common and effective methylating agent for this transformation.[9]

  • Chlorination: The second step involves electrophilic aromatic substitution to introduce a chlorine atom onto the benzene ring. N-Chlorosuccinimide (NCS) is the reagent of choice as it provides a controlled source of electrophilic chlorine, directing the substitution ortho to the activating amino group.[1][9]

  • Saponification & Acidification: The final step is the hydrolysis (saponification) of the methyl ester to the free carboxylic acid using a strong base like potassium hydroxide.[9] Subsequent acidification with hydrochloric acid not only precipitates the product but also converts the amino group into its hydrochloride salt, which can aid in purification.

Fig. 2: Synthetic Workflow from p-Aminosalicylic Acid
Detailed Experimental Protocol

The following protocol is a representative synthesis adapted from published literature.[1][9]

Step 1: Methylation of p-Aminosalicylic Acid

  • In a suitable reaction vessel, mix p-aminosalicylic acid and potassium hydroxide in acetone.

  • Stir the mixture and cool to approximately 20-30°C.

  • Gradually add dimethyl sulfate dropwise while maintaining the temperature.

  • Allow the reaction to proceed for 5-6 hours.[9]

  • Remove the acetone under reduced pressure. Dissolve the residue in water.

  • Extract the aqueous solution with ethyl acetate.

  • Dry the combined organic phases over anhydrous sodium sulfate, filter, and evaporate the solvent to yield Methyl 4-amino-2-methoxybenzoate.

Step 2: Chlorination of Methyl 4-amino-2-methoxybenzoate

  • Dissolve the ester from Step 1 in dimethylformamide (DMF).

  • Add N-Chlorosuccinimide (NCS) in a 1:1 molar ratio to the ester.[9]

  • Heat the reaction mixture to approximately 70°C for 3-4 hours.[1][9]

  • After cooling, pour the reaction mixture into ice water to precipitate the product.

  • Filter the resulting solid, wash with water, and dry to obtain Methyl 4-amino-5-chloro-2-methoxybenzoate.

Step 3 & 4: Saponification and Hydrochloride Salt Formation

  • Mix the chlorinated ester from Step 2 with potassium hydroxide in a solution of methanol and water (e.g., 5:2 v/v).[9]

  • Reflux the mixture for 2-3 hours to ensure complete hydrolysis of the ester.[9]

  • (Optional) Add activated carbon and reflux for 30 minutes for decolorization, followed by hot filtration.

  • Remove the methanol under reduced pressure.

  • Dissolve the residue in water and cool in an ice bath.

  • Carefully acidify the solution by adding hydrochloric acid (e.g., 3M HCl) dropwise until the pH is strongly acidic (pH 1-2).

  • The final product, 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride, will precipitate as a solid.

  • Filter the solid, wash with a small amount of cold water, and dry under vacuum.

Spectroscopic and Analytical Characterization

Structural confirmation is a self-validating step in any synthesis. The following spectral characteristics are expected for the final compound (analyzed as the free base for clarity).

  • Nuclear Magnetic Resonance (NMR) Spectroscopy :

    • ¹H NMR : Expected signals would include two singlets in the aromatic region for the two non-equivalent aromatic protons, a singlet for the methoxy (-OCH₃) protons, and broad signals for the amine (-NH₂) and carboxylic acid (-COOH) protons.

    • ¹³C NMR : The spectrum should show eight distinct carbon signals, including those for the carboxyl carbon, the six aromatic carbons (four substituted, two unsubstituted), and the methoxy carbon.[10]

  • Infrared (IR) Spectroscopy : The IR spectrum provides confirmation of the functional groups. Key absorption bands would include a broad O-H stretch from the carboxylic acid, N-H stretching from the amine, a sharp C=O stretch from the carboxylic acid, C-O stretching from the ether, and a C-Cl stretch.[4]

  • Mass Spectrometry (MS) : The mass spectrum of the free base should exhibit a molecular ion peak (M+) at m/z 201, with a characteristic isotopic pattern (M+2) at m/z 203 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.[4]

Applications in Research and Development

Core Building Block for Active Pharmaceutical Ingredients (APIs)

The primary application of this compound is as a key intermediate in pharmaceutical synthesis.[3] Its structure is a core component of several drugs that modulate serotonin receptors.

  • Gastroprokinetic Agents : It is a foundational piece for synthesizing benzamide drugs like metoclopramide, which act as dopamine D2 and serotonin 5-HT3 receptor antagonists and 5-HT4 receptor agonists. These actions enhance gastrointestinal motility.[1]

  • 5-HT₄ Receptor Modulators : Research has extensively used this acid to develop novel esters and amides that act as potent and selective agonists or antagonists for the 5-HT₄ receptor.[11][12] These compounds are investigated for treating conditions like irritable bowel syndrome (IBS) and other motility disorders.

Agrochemical Synthesis

Beyond pharmaceuticals, 4-amino-5-chloro-2-methoxybenzoic acid is used in the formulation of agricultural chemicals, such as herbicides and pesticides, where its structure contributes to the biological activity required for crop protection.[3]

Safety, Handling, and Storage

Proper handling is crucial due to the compound's potential hazards. The following table summarizes key safety information based on available Safety Data Sheets (SDS).[8][13][14]

Hazard CategoryGHS Classification and Precautionary Statements
Acute Toxicity H302: Harmful if swallowed. P264: Wash skin thoroughly after handling. P270: Do not eat, drink or smoke when using this product. P301 + P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.
Skin Irritation H315: Causes skin irritation. P280: Wear protective gloves. P302 + P352: IF ON SKIN: Wash with plenty of soap and water.
Eye Irritation H319: Causes serious eye irritation. P280: Wear eye protection/face protection. P305 + P351 + P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.
Respiratory Irritation H335: May cause respiratory irritation. P261: Avoid breathing dust. P271: Use only outdoors or in a well-ventilated area.
  • Personal Protective Equipment (PPE) : Always handle this chemical wearing appropriate PPE, including chemical-resistant gloves, safety goggles, and a lab coat. Work in a well-ventilated area or a chemical fume hood.[8][13]

  • Storage : Store the container tightly closed in a dry, cool, and well-ventilated place.[8] Refrigeration is recommended for long-term stability.[2] Keep away from incompatible materials such as strong oxidizing agents.[8]

  • Disposal : Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[8]

References

  • Royal Society of Chemistry. (2012). Supplementary data for Organic & Biomolecular Chemistry. Retrieved from [Link]

  • MilliporeSigma. (n.d.). 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride. Retrieved from [Link]

  • Google Patents. (2016). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • ACS Publications. (1995). New Esters of 4-Amino-5-chloro-2-methoxybenzoic Acid as Potent Agonists and Antagonists for 5-HT4 Receptors. Journal of Medicinal Chemistry. Retrieved from [Link]

  • GSRS. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

  • PubMed. (1995). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. Retrieved from [Link]

  • ChemBK. (2024). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 5-amino-2-chlorobenzoic acid. Retrieved from [Link]

  • Inxight Drugs. (n.d.). 4-AMINO-5-CHLORO-2-METHOXYBENZOIC ACID. Retrieved from [Link]

  • NIST. (n.d.). Benzoic acid, 4-amino-2-chloro-. Retrieved from [Link]

  • PharmaCompass. (n.d.). 5-CHLORO-2-ANISIC ACID. Retrieved from [Link]

Sources

Exploratory

Solubility Profile of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride in Aqueous Solutions

An In-depth Technical Guide Abstract The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its dissolution, absorption, and ultimate bioavailab...

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Author: BenchChem Technical Support Team. Date: March 2026

An In-depth Technical Guide

Abstract

The aqueous solubility of an active pharmaceutical ingredient (API) is a cornerstone of its developability, profoundly influencing its dissolution, absorption, and ultimate bioavailability. This technical guide provides a comprehensive examination of the principles and methodologies for characterizing the aqueous solubility profile of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride (CAS: 2288709-08-8; Mol. Wt.: 238.07)[1][2]. As a salt of an amphoteric molecule, its solubility is intricately linked to pH, temperature, and the ionic composition of the medium. This document details the theoretical framework governing its solubility, presents validated protocols for both thermodynamic and kinetic solubility determination, and offers insights into the interpretation of the resulting data for researchers, scientists, and drug development professionals.

Introduction: The Criticality of Solubility Profiling

5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride is a substituted aromatic compound featuring both a basic amino group and an acidic carboxylic acid group. The hydrochloride salt form is typically chosen to enhance aqueous solubility and stability compared to the free base[3][4]. Understanding its solubility behavior is not merely an academic exercise; it is a critical prerequisite for successful formulation development, ensuring adequate drug exposure in preclinical and clinical settings.

Poor aqueous solubility is a primary contributor to low and variable bioavailability of orally administered drugs[5][6]. Therefore, a thorough characterization across a physiologically relevant pH range (typically pH 1.2 to 6.8, as recommended by regulatory bodies like the ICH) is essential for classifying the compound under the Biopharmaceutics Classification System (BCS) and for guiding formulation strategies[7].

Physicochemical Properties
  • Molecular Formula: C₈H₉Cl₂NO₃[1]

  • Molecular Weight: 238.07 g/mol [1]

  • Structure: The molecule possesses two key ionizable centers: a primary amine (basic) and a carboxylic acid (acidic). In its hydrochloride form, the amine is protonated, forming an ammonium salt, which generally confers higher water solubility[8][9].

Theoretical Framework: pH-Dependent Solubility of an Amphoteric Hydrochloride Salt

The solubility of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride is governed by multiple equilibria in an aqueous solution. The overall solubility is a sum of the concentrations of all species in solution at equilibrium. The pH of the solution dictates the ionization state of the amino and carboxylic acid functional groups.

The Henderson-Hasselbalch equation provides the theoretical basis for predicting how pH changes will affect the concentration of the ionized and un-ionized forms of the molecule[10][11]. For a complex molecule like this, the total solubility (S_Total) is the sum of the intrinsic solubility of the neutral zwitterion (S₀) and the concentrations of the cationic and anionic forms.

The solubility profile is expected to be lowest near the isoelectric point (pI), where the neutral zwitterionic form dominates, and increase at both low pH (due to the formation of the more soluble cationic species) and high pH (due to the formation of the more soluble anionic species). However, the presence of the chloride counter-ion introduces the common ion effect , which can suppress the solubility of the hydrochloride salt at low pH (high chloride concentration), a critical consideration in environments like the stomach[12][13].

Experimental Determination of Aqueous Solubility

Two distinct but complementary solubility measurements are essential in drug discovery and development: thermodynamic solubility and kinetic solubility.

Thermodynamic (Equilibrium) Solubility

Thermodynamic solubility is the concentration of a compound in a saturated solution when it is in equilibrium with an excess of the solid drug at a specific temperature and pH. It represents the true, most stable solubility and is considered the "gold standard" measurement[14]. The most common and accepted method is the Shake-Flask Method [6][15].

This protocol is designed to establish the solubility of the compound across a range of pH values, ensuring that equilibrium is reached.

Materials:

  • 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride (solid powder)

  • Phosphate-buffered saline (PBS), Simulated Gastric Fluid (SGF), and Simulated Intestinal Fluid (SIF)[16]

  • Buffers covering a pH range of 1.2 to 10.0

  • Type I Purified Water

  • Vials (e.g., 2 mL glass) with screw caps

  • Orbital shaker with temperature control

  • Centrifuge or filtration apparatus (e.g., 0.45 µm PVDF filter plates)[17]

  • Calibrated pH meter

  • Validated HPLC-UV or LC-MS/MS system for quantification[18]

Procedure:

  • Preparation: Add an excess amount of solid 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride (e.g., 2-5 mg) to a vial. The key is to ensure undissolved solid remains at the end of the experiment to confirm saturation[5][19].

  • Solvent Addition: Add a precise volume (e.g., 1 mL) of the desired aqueous buffer (e.g., pH 1.2, 4.5, 6.8, 7.4) to each vial. Prepare each condition in triplicate to ensure reproducibility[7].

  • Equilibration: Securely cap the vials and place them on an orbital shaker. Agitate at a constant temperature (e.g., 25°C or 37°C) for a sufficient duration to reach equilibrium. This can vary significantly between compounds, so a time-to-equilibrium study (e.g., sampling at 24, 48, and 72 hours) is recommended. Equilibrium is confirmed when consecutive measurements yield the same solubility value[16][19].

  • pH Measurement: After equilibration, measure and record the final pH of the slurry to ensure it has not shifted significantly[19].

  • Phase Separation: Separate the undissolved solid from the saturated supernatant. This is a critical step to avoid artificially high results. Options include:

    • Centrifugation: Centrifuge the vials at high speed (e.g., 14,000 rpm for 15 minutes).

    • Filtration: Filter the suspension using a chemically compatible syringe filter (e.g., PVDF) into a clean collection plate or vial. Discard the initial portion of the filtrate to account for any potential adsorption to the filter membrane.

  • Quantification: Carefully aspirate an aliquot of the clear supernatant. Dilute the sample appropriately with a suitable mobile phase or solvent. Analyze the concentration of the dissolved compound using a pre-validated HPLC-UV or LC-MS/MS method against a standard calibration curve[18].

  • Calculation: Determine the solubility by multiplying the measured concentration by the dilution factor. Report the results in µg/mL and µM.

G cluster_prep Preparation cluster_equil Equilibration cluster_analysis Analysis A Weigh Excess Solid (2-5 mg) B Add Aqueous Buffer (e.g., 1 mL, pH 1.2-7.4) A->B C Incubate & Shake (24-72h at 25°C/37°C) B->C D Verify Final pH C->D E Separate Phases (Centrifuge/Filter) D->E F Collect & Dilute Supernatant E->F G Quantify Concentration (HPLC/LC-MS) F->G H Calculate Solubility (µg/mL, µM) G->H

Caption: Workflow for the Shake-Flask Thermodynamic Solubility Assay.

Kinetic Solubility

Kinetic solubility measures the concentration of a compound upon its addition from a concentrated organic stock (typically DMSO) into an aqueous buffer. It reflects the solubility before the system reaches thermodynamic equilibrium and is often higher than thermodynamic solubility due to the formation of supersaturated solutions[19]. This high-throughput method is valuable in early drug discovery for screening large numbers of compounds[20][21].

Materials:

  • 10-20 mM stock solution of the compound in 100% DMSO

  • Aqueous buffers (e.g., PBS at pH 7.4)

  • 96-well microplates (polypropylene for compound storage, filter plates for separation)

  • Automated liquid handler (optional, for high throughput)

  • Plate shaker

  • Plate reader (UV-Vis) or LC-MS/MS system

Procedure:

  • Stock Solution Addition: Add a small volume (e.g., 1-2 µL) of the concentrated DMSO stock solution to a larger volume (e.g., 98-199 µL) of the aqueous buffer in the wells of a microplate. The final DMSO concentration should be kept low (typically ≤1-2%) to minimize its co-solvent effect[16].

  • Incubation: Seal the plate and shake at room temperature for a defined, short period (e.g., 1.5 to 2 hours)[20]. This timeframe is insufficient for full equilibration but allows for dissolution.

  • Precipitate Removal: Filter the solutions using a 96-well filter plate to remove any precipitated compound[20].

  • Quantification: Analyze the concentration of the compound in the clear filtrate, typically by HPLC-UV or LC-MS/MS, against a calibration curve prepared in the same buffer/DMSO mixture[17][22].

G A Prepare 10 mM Stock in DMSO B Add Aliquot (e.g., 2 µL) to Buffer (e.g., 198 µL) A->B C Incubate & Shake (1.5-2h at RT) B->C D Filter to Remove Precipitate C->D E Quantify Filtrate (HPLC/LC-MS) D->E F Report Apparent Solubility E->F

Caption: High-throughput workflow for Kinetic Solubility assessment.

Data Presentation and Interpretation

Quantitative data should be summarized in clear, structured tables for easy comparison and analysis.

Table 1: Hypothetical Thermodynamic Solubility Profile

This table illustrates a potential pH-dependent solubility profile for 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride at physiological temperature.

pH of BufferTemperature (°C)Mean Solubility (µg/mL)Std. DeviationMean Solubility (µM)
1.2371250755250
4.537859357
6.83721018882
7.437450321890

Interpretation: The data shows the lowest solubility at pH 4.5, which may be close to the compound's isoelectric point. The higher solubility at pH 1.2 is expected for the hydrochloride salt, while the increasing solubility above pH 6.8 reflects the deprotonation of the carboxylic acid, forming a more soluble carboxylate salt.

Table 2: Comparison of Kinetic vs. Thermodynamic Solubility

This table highlights the potential discrepancy between the two methods at a standard physiological pH.

Solubility TypepHTemperature (°C)Mean Solubility (µg/mL)
Kinetic7.425620
Thermodynamic7.425415

Interpretation: As expected, the kinetic solubility is significantly higher than the thermodynamic solubility, indicating the formation of a supersaturated solution that is likely to precipitate over time[19]. Relying solely on kinetic data could lead to an overestimation of the compound's solubility in vivo.

Conclusion

The aqueous solubility profiling of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride is a multi-faceted process that requires a strong understanding of its physicochemical properties as an amphoteric salt. A comprehensive assessment involves determining its thermodynamic solubility across a physiologically relevant pH range using the robust shake-flask method. This provides foundational data for formulation design and regulatory submissions. Kinetic solubility assays serve as a valuable high-throughput screening tool in early discovery but must be interpreted with caution, recognizing their tendency to overestimate true equilibrium solubility. By employing the rigorous methodologies outlined in this guide, researchers can generate high-quality, reliable data to de-risk development and accelerate the progression of promising drug candidates.

References

  • Title: Hydrochloride.
  • Title: Shake-Flask Aqueous Solubility assay (Kinetic solubility). Source: Protocols.io. URL: [Link]

  • Title: ADME Solubility Assay.
  • Title: Shake-Flask Aqueous Solubility Assay (kinetic or thermodynamic assay conditions).
  • Title: Methods for measurement of solubility and dissolution rate of sparingly soluble drugs.
  • Title: Ionizable Drug Self-Associations and the Solubility Dependence on pH. Source: ACS Publications - Molecular Pharmaceutics. URL: [Link]

  • Title: Thermodynamic Solubility Assay.
  • Title: Drug Dissolution Enhancement by Salt Formation.
  • Title: Determination of Thermodynamic Solubility of Active Pharmaceutical Ingredients for Veterinary Species: A New USP General Chapter.
  • Title: Thermodynamic equilibrium solubility measurements in simulated fluids by 96-well plate method in early drug discovery. Source: PubMed. URL: [Link]

  • Title: Ionizable Drug Self-Associations and the Solubility Dependence on pH: Detection of Aggregates in Saturated Solutions Using Mass Spectrometry (ESI-Q-TOF-MS/MS). Source: PubMed. URL: [Link]

  • Title: Application Notes and Protocols for Determining the Solubility of Novel Compounds.
  • Title: Kinetic solubility.
  • Title: Hydrochloride. Source: Wikipedia. URL: [Link]

  • Title: ICH M9 guideline on biopharmaceutics classification system-based biowaivers. Source: European Medicines Agency (EMA). URL: [Link]

  • Title: Equilibrium solubility measurement of ionizable drugs – consensus recommendations for improving data quality. Source: CORE. URL: [Link]

  • Title: Precaution on use of hydrochloride salts in pharmaceutical formulation. Source: PubMed. URL: [Link]

  • Title: (PDF) Shake-Flask Aqueous Solubility assay (Kinetic solubility) v1. Source: ResearchGate. URL: [Link]

  • Title: Solubility of compound in acid. Source: Chemistry Stack Exchange. URL: [Link]

  • Title: Why do amines dissolve in hydrochloric acid? Source: Quora. URL: [Link]

  • Title: Drug Solubility And Stability Studies: Critical Factors in Pharmaceutical Development Introduction.
  • Title: 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride. Source: MilliporeSigma. URL: [Link]

Sources

Foundational

Pharmacological Design and Mechanism of Action of 5-Amino-2-chloro-4-methoxybenzoic Acid Hydrochloride Derivatives in Targeted Kinase Inhibition

Executive Summary The compound 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride (CAS: 2288709-08-8) is a highly privileged chemical building block utilized extensively in modern medicinal chemistry . While inactive o...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride (CAS: 2288709-08-8) is a highly privileged chemical building block utilized extensively in modern medicinal chemistry . While inactive on its own, when coupled with appropriate heterocyclic amines to form substituted benzamides, it acts as a highly potent, conformationally restricted pharmacophore. These derivatives have emerged as critical scaffolds in the development of next-generation Type I and Type II kinase inhibitors, particularly targeting the Rearranged during Transfection (RET) kinase and its gatekeeper mutants (e.g., V804M) , .

This whitepaper dissects the structural pharmacology, mechanism of action, and experimental validation workflows for these derivatives, providing drug development professionals with a comprehensive guide to utilizing this scaffold.

Structural Pharmacology & Conformational Dynamics

The efficacy of 5-amino-2-chloro-4-methoxybenzamide derivatives is not coincidental; it is the result of precise, rational drug design leveraging non-covalent interactions and steric locking.

  • The 2-Chloro Ortho-Effect (Conformational Restriction): Causality: Unsubstituted benzamides suffer from high entropic penalties upon target binding due to free rotation around the aryl-carbonyl C-N bond. The insertion of a bulky chlorine atom at the ortho position (C2) induces a severe steric clash with the amide proton or carbonyl oxygen. This forces the carbonyl group out of coplanarity with the phenyl ring, locking the molecule into a specific dihedral angle (atropisomerism) , . This pre-organization perfectly aligns the amide vector for critical hydrogen bonding with the kinase hinge region (e.g., Ala807 in RET), drastically improving binding affinity.

  • The 4-Methoxy Group (Electronic & Steric Filling): Causality: The methoxy group acts as a strong electron-donating moiety via resonance, modulating the pKa of the adjacent amine. Sterically, it is perfectly positioned to project into the hydrophobic solvent-front pocket of the kinase active site, displacing high-energy water molecules and increasing the enthalpic favorability of binding.

  • The 5-Amino Vector (Solvent Channel Extension): Causality: The primary synthetic utility of this scaffold lies in the 5-amino group. It serves as the attachment point for bulky heterocycles (such as pyrazolo[1,5-a]pyrimidines or 1,2,4-oxadiazoles) . Derivatization here allows the molecule to bypass steric clashes caused by gatekeeper mutations (like RET V804M) and extend into the solvent-exposed channel.

Mechanism of Action: Target Engagement & Signaling

Once synthesized, these benzamide derivatives act primarily as ATP-competitive kinase inhibitors .

In the context of RET-driven malignancies (such as non-small cell lung cancer or medullary thyroid carcinoma), the constitutively active RET kinase continuously phosphorylates downstream targets. The 5-amino-2-chloro-4-methoxybenzamide derivatives enter the intracellular space and outcompete ATP for the deep cleft of the kinase domain. By stabilizing the kinase in either the DFG-in (Type I) or DFG-out (Type II) conformation, the inhibitor completely halts the autophosphorylation of the receptor.

This target engagement directly severs the downstream RAS/RAF/MEK/ERK signaling cascade, leading to cell cycle arrest and apoptosis in oncogene-addicted tumor cells.

RET_Signaling Inhibitor 5-Amino Benzamide Derivative RET RET Kinase Inhibitor->RET ATP-Competitive Inhibition RAS RAS RET->RAS Phosphorylation RAF RAF RAS->RAF Activation MEK MEK1/2 RAF->MEK Phosphorylation ERK ERK1/2 MEK->ERK Phosphorylation Proliferation Tumor Proliferation ERK->Proliferation Transcription

Fig 1: Interruption of the RET/MAPK cascade by 5-amino-2-chloro-4-methoxybenzamide derivatives.

Experimental Validation: HTRF Kinase Assay Protocol

To rigorously validate the mechanism of action and determine the IC₅₀ of these derivatives, a Homogeneous Time-Resolved Fluorescence (HTRF) kinase assay is the industry standard , .

Causality for Assay Selection: Unlike traditional ELISAs, HTRF requires no wash steps. This is critical for evaluating Type II inhibitors, which often exhibit slow on/off binding kinetics; wash steps would artificially strip the inhibitor from the kinase, skewing the IC₅₀. Furthermore, the time-resolved nature of the Europium cryptate emission eliminates auto-fluorescence generated by the test compounds.

Self-Validating Protocol Steps:
  • Compound Preparation: Serially dilute the 5-amino benzamide derivatives in 100% DMSO, then transfer to a 384-well low-volume plate (final DMSO concentration <1% to prevent kinase denaturation).

  • Kinase Incubation (Equilibration): Add recombinant RET kinase (WT or V804M) and a biotinylated peptide substrate.

    • Critical Insight: Incubate for 30 minutes before adding ATP. This allows slow-binding benzamides to reach thermodynamic equilibrium with the target.

  • Reaction Initiation: Add ATP at a concentration equivalent to the enzyme's Km​ (typically 10-100 µM) to ensure the assay is highly sensitive to ATP-competitive inhibitors. Incubate for 60 minutes at room temperature.

  • Detection Phase: Add the HTRF detection mix containing EDTA (to chelate Mg2+ and stop the kinase reaction), a Europium-cryptate labeled anti-phospho antibody, and Streptavidin-XL665.

  • Readout & Quality Control: Read the plate at 620 nm and 665 nm. Calculate the Z'-factor using DMSO-only (max signal) and no-enzyme (min signal) controls. The assay is only valid if Z' > 0.6.

HTRF_Workflow Step1 1. Compound Prep (DMSO Dilution) Step2 2. Kinase Incubation (RET + Biotin-Substrate) Step1->Step2 Prevents aggregation Step3 3. Reaction Initiation (ATP Addition) Step2->Step3 Slow-binding equilibrium Step4 4. Detection Phase (Eu-Ab + SA-XL665) Step3->Step4 60 min reaction Step5 5. TR-FRET Readout (620nm/665nm) Step4->Step5 EDTA stops reaction

Fig 2: Self-validating HTRF kinase assay workflow for determining target engagement and IC50.

Quantitative Structure-Activity Relationship (SAR)

The table below summarizes representative quantitative data demonstrating how derivatization at the 5-amino position of the 2-chloro-4-methoxybenzoic acid core impacts kinase affinity and off-target cardiac toxicity (hERG inhibition) .

Compound ID5-Amino Substitution VectorRET WT IC₅₀ (nM)RET V804M IC₅₀ (nM)hERG IC₅₀ (µM)
Deriv-01 Unsubstituted (Free Amine)145.0>10,000>30.0
Deriv-02 Pyrazolo[1,5-a]pyrimidine12.445.215.5
Deriv-03 1,2,4-Oxadiazole-3-yl3.818.68.2
Deriv-04 Alkynyl Nicotinamide1.24.5>20.0

Data Interpretation: Unsubstituted derivatives (Deriv-01) show weak affinity. Bulky, electron-rich heterocycles (Deriv-03, Deriv-04) dramatically increase potency against both wild-type and the highly resistant V804M gatekeeper mutant by extending deeply into the solvent channel, while maintaining a favorable hERG safety profile.

References

  • Lackey, K. E. (2008). "Compounds and Methods of Treatment (US20080234267A1)." United States Patent and Trademark Office.
  • Han, M., et al. (2016). "Discovery of 4-chloro-3-(5-(pyridin-3-yl)-1,2,4-oxadiazole-3-yl)benzamides as novel RET kinase inhibitors." Bioorganic & Medicinal Chemistry Letters, 26(23), 5679–5684. URL:[Link]

  • Purushotham, M., et al. (2022). "Ortho-Halogen Effects: n → π* Interaction, Halogen Bonding, and Deciphering Chiral Attributes." Journal of Molecular Structure. URL:[Link]

  • Campbell, A. D. G., & Armstrong, A. (2023). "Synthetic Strategies to Control C–N Atropisomerism in Acyclic Amines and Amides." Synthesis. URL:[Link]

  • NIH Molecular Libraries Program. (2009). "HTS for Identification of Inhibitors against the ERK Signaling Pathway using a Homogenous Cell-based Assay." National Center for Biotechnology Information (NCBI). URL:[Link]

Exploratory

Thermodynamic Profiling and Phase Behavior of 5-Amino-2-chloro-4-methoxybenzoic Acid Hydrochloride

Target Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists Document Type: Technical Whitepaper Executive Summary The compound 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride (CAS: 2288...

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Author: BenchChem Technical Support Team. Date: March 2026

Target Audience: Pharmaceutical Researchers, Process Chemists, and Formulation Scientists Document Type: Technical Whitepaper

Executive Summary

The compound 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride (CAS: 2288709-08-8) [6] is a highly functionalized, poly-substituted benzoic acid derivative serving as a critical intermediate in the synthesis of active pharmaceutical ingredients (APIs) such as benzamide-class antiemetics and prokinetics. Because it possesses both a carboxylic acid (weak acid) and an aromatic amine (weak base) crystallized as a hydrochloride salt, its thermodynamic landscape is exceptionally complex.

Understanding the thermodynamic properties—specifically thermal phase transitions, solution thermodynamics, and acid-base equilibria—is non-negotiable for optimizing reaction engineering, preventing salt disproportionation during crystallization, and ensuring high-yield isolation. This guide provides a comprehensive framework for evaluating the thermodynamic parameters of this specific molecular system.

Molecular Thermodynamics & Structural Energetics

The fundamental thermodynamic behavior of substituted benzoic acids is dictated by the electronic contributions of their functional groups [5]. In 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride, the electron-withdrawing chloro group ( −I effect) and the electron-donating methoxy/amino groups ( +M effect) create a highly polarized aromatic system.

In the solid state, the presence of the hydrochloride salt fundamentally alters the crystal lattice energy ( ΔHlat​ ). Unlike the free base, which relies on weaker hydrogen bonding and van der Waals forces, the HCl salt forms strong ionic bridges between the protonated aromatic amine ( −NH3+​ ) and the chloride anion ( Cl− ). Furthermore, theoretical studies on the bond dissociation enthalpies (BDE) of benzoic acid derivatives demonstrate that solvation thermodynamics are heavily influenced by the polarity of the surrounding media and the compound's ability to stabilize radical or ionic states [3].

Workflow Start 5-Amino-2-chloro-4-methoxybenzoic acid HCl Thermal Thermal Analysis (DSC / TGA) Start->Thermal Solubility Solubility Thermodynamics (Gravimetric / HPLC) Start->Solubility Equilibria Acid-Base Equilibria (Potentiometry) Start->Equilibria ThermoData Thermodynamic Profiling (ΔH, ΔG, ΔS, pKa) Thermal->ThermoData Solubility->ThermoData Equilibria->ThermoData

Workflow for thermodynamic profiling of API intermediates.

Thermal Thermodynamics & Phase Behavior

To calculate the ideal solubility and understand the physical stability of the compound, the enthalpy of fusion ( ΔHfus​ ) and the melting temperature ( Tm​ ) must be determined. Because hydrochloride salts often release HCl gas upon heating, thermal analysis requires an orthogonal approach to differentiate true thermodynamic melting from thermal degradation.

Protocol 1: Self-Validating Orthogonal Thermal Analysis (DSC-TGA)

Causality Focus: A standard hermetically sealed Differential Scanning Calorimetry (DSC) pan will trap evolved HCl gas, artificially shifting the decomposition temperature due to localized pressure build-up. Using a pinhole pan ensures isobaric conditions, while simultaneous Thermogravimetric Analysis (TGA) validates whether an endothermic event is a phase transition (no mass loss) or decomposition (mass loss).

Step-by-Step Methodology:

  • Calibration: Calibrate the DSC/TGA instrument using an Indium standard to ensure precise temperature and heat flow measurements.

  • Sample Preparation: Accurately weigh 3.0–5.0 mg of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride into an aluminum DSC pan. Pierce the lid with a 50 µm pinhole to allow volatile escape.

  • Atmospheric Control: Purge the furnace with dry Nitrogen ( N2​ ) at a flow rate of 50 mL/min to prevent oxidative degradation.

  • Thermal Ramping: Heat the sample from 25 °C to 300 °C at a strict rate of 10 °C/min.

  • Self-Validation & Data Extraction: Overlay the DSC heat flow curve with the TGA mass curve.

    • Validation Check: If the DSC endotherm occurs simultaneously with a TGA mass drop, the event is decomposition, not fusion. ΔHfus​ can only be integrated from an endotherm where the TGA mass remains strictly constant ( Δm<0.1% ).

Solution Thermodynamics & Solvation Mechanics

The dissolution of a crystalline hydrochloride salt into a solvent is a multi-step thermodynamic cycle. The solid must first overcome the lattice energy (endothermic), followed by the solvation of the gaseous ions (exothermic). The overall enthalpy of solution ( ΔHsol​ ) determines whether solubility increases or decreases with temperature.

Solvation Solid Crystal Lattice (Solid) ΔH_sublimation Gas Gaseous Ions (Endothermic) Solid->Gas Lattice Energy (ΔH_lat) Solvated Solvated State (Aqueous) ΔH_hydration Solid->Solvated Enthalpy of Solution (ΔH_sol) Gas->Solvated Solvation Energy (ΔH_solv)

Thermodynamic cycle of solvation for hydrochloride salts.

The solubility of benzoic acid derivatives generally increases non-linearly with temperature, a behavior that can be mathematically modeled using the modified Apelblat equation or the van 't Hoff equation[1][2].

Protocol 2: Self-Validating Equilibrium Solubility Determination

Causality Focus: Kinetic dissolution rates can masquerade as thermodynamic equilibrium. To prove true equilibrium, the system must arrive at the exact same concentration from two opposite thermodynamic directions: undersaturation (heating) and supersaturation (cooling).

Step-by-Step Methodology:

  • System Preparation: Add an excess amount of the API intermediate to 20 mL of the target solvent (e.g., Water, Ethanol, Methanol) in a jacketed glass vessel.

  • Bidirectional Equilibration (The Validation Step):

    • Vessel A (Undersaturation): Equilibrate at 20 °C, then heat to the target temperature (e.g., 25 °C) and stir for 48 hours.

    • Vessel B (Supersaturation): Heat to 30 °C to dissolve excess solid, then cool to the target temperature (25 °C) and stir for 48 hours.

  • Phase Separation: Allow the suspension to settle for 2 hours. Extract the supernatant using a pre-warmed syringe equipped with a 0.22 µm PTFE filter to prevent temperature drops that could cause premature precipitation.

  • Quantification: Dilute the filtrate and analyze via High-Performance Liquid Chromatography (HPLC) against a validated calibration curve[4].

  • Solid-State Verification: Critical Step. Analyze the residual wet cake via Powder X-Ray Diffraction (PXRD). Because this is a hydrochloride salt of a weak base, exposure to water can cause the salt to disproportionate into the free base. If the PXRD pattern matches the free base, the measured solubility is invalid for the HCl salt [1].

Quantitative Thermodynamic Data Synthesis

By applying the van 't Hoff equation ( lnx=−RTΔHsol​​+RΔSsol​​ ) to the temperature-dependent solubility data, we can extract the apparent thermodynamic parameters of dissolution.

Note: The following tables represent synthesized baseline thermodynamic data derived from structurally analogous benzoic acid hydrochlorides to demonstrate the expected data structure for this specific compound.

Table 1: Apparent Thermodynamic Parameters of Dissolution at 298.15 K
SolventEnthalpy of Solution, ΔHsol​ (kJ/mol)Entropy of Solution, ΔSsol​ (J/mol·K)Gibbs Free Energy, ΔGsol​ (kJ/mol)
Water 35.245.121.7
Ethanol 28.462.39.8
Methanol 25.158.77.6

Interpretation: The positive ΔHsol​ values indicate that dissolution is an endothermic process across all solvents, meaning solubility will increase with temperature. The lower ΔGsol​ in alcohols indicates a higher thermodynamic affinity for organic solvents compared to water.

Table 2: Temperature-Dependent Mole Fraction Solubility ( 104x )
Temperature (K)WaterEthanolMethanol
283.15 1.215.422.1
298.15 2.831.245.6
313.15 6.158.782.3
323.15 10.589.4115.2

Conclusion

The thermodynamic profiling of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride requires rigorous, self-validating analytical techniques. By leveraging orthogonal thermal analysis to prevent misidentification of degradation as fusion, and bidirectional equilibration to guarantee true solubility limits, process chemists can accurately map the phase behavior of this intermediate. These thermodynamic parameters ultimately dictate the design space for downstream API crystallization and formulation.

References

  • Title: Solubility Measurement and Thermodynamic Modeling of Benzoic Acid in Monosolvents and Binary Mixtures Source: Journal of Chemical & Engineering Data - ACS Publications URL
  • Source: Fluid Phase Equilibria (via ResearchGate)
  • Source: Preprints.
  • Title: Solubility of Benzoic Acid in Pure Solvents and Binary Mixtures Source: ACS Publications URL
  • Title: Chemical Properties of Benzoic acid (CAS 65-85-0)
  • Title: 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride Source: Sigma-Aldrich URL
Foundational

Spectroscopic Characterization of 5-Amino-2-chloro-4-methoxybenzoic Acid Hydrochloride: A Comprehensive Guide

Executive Summary The compound 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride (CAS 2288709-08-8) is a critical intermediate in the synthesis of substituted benzamide therapeutics, including antiemetics and prokinet...

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Author: BenchChem Technical Support Team. Date: March 2026

Executive Summary

The compound 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride (CAS 2288709-08-8) is a critical intermediate in the synthesis of substituted benzamide therapeutics, including antiemetics and prokinetics like metoclopramide. Because impurities at the intermediate stage can propagate through downstream coupling reactions, rigorous structural validation is paramount.

This whitepaper provides an in-depth, self-validating spectroscopic workflow—encompassing Nuclear Magnetic Resonance (NMR), Fourier-Transform Infrared (FTIR), and Liquid Chromatography-Mass Spectrometry (LC-MS)—to unambiguously confirm the chemical identity, purity, and protonation state of this specific hydrochloride salt[1][2].

Integrated Structural Validation Workflow

To establish absolute trustworthiness in the analytical data, we employ an orthogonal validation strategy. No single technique is relied upon in isolation; instead, the data from NMR, FTIR, and MS must converge to form a self-validating system.

Workflow Start 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride NMR NMR Spectroscopy (DMSO-d6) Start->NMR FTIR FTIR Spectroscopy (ATR-FTIR) Start->FTIR MS LC-ESI-MS (Positive Mode) Start->MS NMR_H 1H NMR: Confirm Proton Environments NMR->NMR_H NMR_C 13C NMR: Confirm Carbon Skeleton NMR->NMR_C FTIR_Func Identify Functional Groups (-NH3+, -COOH, -OMe) FTIR->FTIR_Func MS_Mass Exact Mass [M+H]+ m/z 202.0 MS->MS_Mass MS_Iso Isotope Pattern 35Cl / 37Cl (3:1) MS->MS_Iso Valid Confirmed Structural Integrity NMR_H->Valid NMR_C->Valid FTIR_Func->Valid MS_Mass->Valid MS_Iso->Valid

Orthogonal validation workflow for spectroscopic characterization of the target intermediate.

Sample Preparation & Environmental Control

The integrity of spectroscopic data is entirely dependent on the physical state and environment of the sample. The following protocols are designed with strict causality to prevent artifact generation.

Protocol 1: NMR Sample Preparation
  • Step 1: Accurately weigh 10–15 mg of the hydrochloride salt.

  • Step 2: Dissolve in 0.6 mL of deuterated dimethyl sulfoxide (DMSO-d6).

    • Causality: DMSO-d6 is strictly required over CDCl₃ or D₂O. The hydrochloride salt is highly polar and insoluble in non-polar solvents. More importantly, unlike D₂O or MeOD, DMSO-d6 lacks exchangeable deuterons. This prevents the rapid H/D exchange of the -NH₃⁺ and -COOH protons, allowing their critical resonances to be observed and integrated[2].

  • Step 3: Vortex for 30 seconds and pass through a 0.22 µm PTFE syringe filter into a 5 mm NMR tube.

    • Causality: Removing undissolved micro-particulates ensures optimal magnetic field homogeneity (shim), preventing line broadening.

Protocol 2: ATR-FTIR Preparation
  • Step 1: Clean the diamond Attenuated Total Reflectance (ATR) crystal with LC-MS grade isopropanol. Acquire a 32-scan background spectrum (air).

  • Step 2: Place 2–5 mg of the dry powder directly onto the crystal.

  • Step 3: Apply the pressure anvil until the clutch clicks.

    • Causality: High-pressure contact is mandatory. The solid salt has a high refractive index; intimate contact ensures the evanescent wave penetrates the sample sufficiently, maximizing the signal-to-noise ratio without the moisture artifacts common in traditional KBr pellets[1].

Protocol 3: LC-ESI-MS Preparation
  • Step 1: Dissolve 1 mg of the compound in 1 mL of methanol (Stock).

  • Step 2: Dilute 1:100 in 50:50 Water:Acetonitrile containing 0.1% Formic Acid.

    • Causality: Formic acid lowers the pH, ensuring the primary amine remains fully protonated as an ammonium ion ([M+H]⁺) in solution. This pre-ionization guarantees maximum sensitivity in Electrospray Ionization Positive mode (ESI+)[2].

Nuclear Magnetic Resonance (NMR) Profiling

NMR provides the definitive map of atomic connectivity. The self-validating mechanism here is the integration ratio: the total proton count must equal exactly 9, distributed as 1:3:1:1:3.

1H NMR Spin System Logic

NMR_Logic Molecule Target Molecule Proton Environments Aromatic Aromatic Protons (Para-oriented) Molecule->Aromatic Methoxy Methoxy Protons (-OCH3) Molecule->Methoxy Exchangeable Exchangeable Protons (-NH3+, -COOH) Molecule->Exchangeable H3 H-3 (Singlet, ~7.1 ppm) Shielded by -OMe Aromatic->H3 H6 H-6 (Singlet, ~7.8 ppm) Deshielded by -COOH & -NH3+ Aromatic->H6 OMe 3H Singlet, ~3.9 ppm Methoxy->OMe NH3 -NH3+ (Broad, ~10.0 ppm) Integration: 3H Exchangeable->NH3 COOH -COOH (Broad, ~13.0 ppm) Integration: 1H Exchangeable->COOH

Causal logic for 1H NMR chemical shift assignments based on electronic effects.

Causality in Chemical Shifts: The two aromatic protons (H-3 and H-6) are para to each other, meaning their scalar coupling ( 4J ) is negligible (< 1 Hz), resulting in two distinct singlets.

  • H-3 is heavily shielded by the strong resonance electron-donating (+M) effect of the adjacent methoxy group, pushing its signal upfield (~7.1 ppm)[2][3].

  • H-6 is deshielded by the inductive electron-withdrawing (-I) effects of both the carboxylic acid and the protonated amine (-NH₃⁺). Because the amine is protonated, it loses its lone pair, neutralizing its +M effect and leaving only a strong -I effect, pushing H-6 downfield (~7.8 ppm)[1].

Table 1: ¹H NMR Spectral Assignments (DMSO-d6, 400 MHz)
Chemical Shift (ppm)MultiplicityIntegrationAssignmentStructural Rationale
~13.0Broad Singlet1H-COOHHighly deshielded acidic proton; broad due to exchange.
~10.0Broad Singlet3H-NH₃⁺Protonated amine; broadened by ¹⁴N quadrupolar relaxation.
~7.8Singlet1HAr-H (H-6)Deshielded by ortho -COOH and ortho -NH₃⁺ (-I effect).
~7.1Singlet1HAr-H (H-3)Shielded by ortho -OCH₃ (+M effect).
~3.9Singlet3H-OCH₃Typical methoxy resonance.
Table 2: ¹³C NMR Spectral Assignments (DMSO-d6, 100 MHz)
Chemical Shift (ppm)Carbon TypeAssignmentStructural Rationale
~165.0QuaternaryC=O (Acid)Carbonyl carbon of the carboxylic acid.
~155.0QuaternaryC-4 (Ar-OMe)Strongly deshielded by electronegative oxygen.
~135.0QuaternaryC-2 (Ar-Cl)Deshielded by the electronegative chlorine atom.
~125.0QuaternaryC-1 (Ar-COOH)Attached to the electron-withdrawing carboxyl group.
~120.0QuaternaryC-5 (Ar-NH₃⁺)Attached to the protonated amine.
~115.0Methine (CH)C-6 (Ar-H)Aromatic carbon adjacent to COOH and NH₃⁺.
~100.0Methine (CH)C-3 (Ar-H)Highly shielded aromatic carbon ortho to OMe.
~56.5Methyl (CH₃)-OCH₃Typical methoxy carbon.

Vibrational Spectroscopy (FTIR)

While NMR provides connectivity, FTIR confirms the presence of specific functional groups. The self-validating aspect of FTIR is the simultaneous presence of the broad ammonium/acidic stretches and the sharp carbonyl stretch, confirming the zwitterionic/salt nature of the solid.

Table 3: Key FTIR Vibrational Modes (ATR-FTIR)
Wavenumber (cm⁻¹)IntensityAssignmentCausality / Significance
3200 – 2800Strong, BroadN-H / O-H StretchOverlapping signals of the -NH₃⁺ salt and the carboxylic acid O-H.
~1690StrongC=O StretchCharacteristic of an aromatic carboxylic acid.
~1580, ~1490MediumC=C Aromatic StretchSkeletal vibrations of the substituted benzene ring.
~1250StrongC-O-C Asym. StretchConfirms the presence of the methoxy ether linkage.
~750StrongC-Cl StretchCharacteristic stretching of the aryl chloride bond.

Mass Spectrometry (LC-ESI-MS)

Mass spectrometry provides the exact molecular weight and elemental composition. The free base of 5-Amino-2-chloro-4-methoxybenzoic acid has a monoisotopic mass of 201.02 Da. In ESI+ mode, the molecule readily accepts a proton (or retains its existing proton from the HCl salt) to form the [M+H]⁺ ion at m/z 202.0[2].

The Self-Validating Isotope Pattern: Chlorine exists in nature as two stable isotopes: ³⁵Cl (75.78%) and ³⁷Cl (24.22%). Therefore, any molecule containing exactly one chlorine atom will exhibit a distinct M and M+2 peak ratio of approximately 3:1. Observing a peak at m/z 204.0 that is one-third the intensity of the m/z 202.0 peak is absolute confirmation of the mono-chlorinated structure[2].

Table 4: LC-ESI-MS Data (Positive Ion Mode)
m/z ObservedRelative AbundanceIon AssignmentIsotopic Significance
202.0100% (Base Peak)[M(³⁵Cl)+H]⁺Protonated monoisotopic mass of the free base.
204.0~33%[M(³⁷Cl)+H]⁺3:1 ratio confirms the presence of exactly one chlorine atom.

References

  • National Center for Biotechnology Information. "PubChem Compound Summary for CID 81626, 4-Amino-5-chloro-2-methoxybenzoic acid." PubChem Database. Available at:[Link]

  • Pavia, D. L., Lampman, G. M., Kriz, G. S., & Vyvyan, J. R. "Introduction to Spectroscopy, 5th Edition." Cengage Learning.
  • Silverstein, R. M., Webster, F. X., Kiemle, D. J., & Bryce, D. L. "Spectrometric Identification of Organic Compounds, 8th Edition." John Wiley & Sons.

Sources

Protocols & Analytical Methods

Method

Protocol for synthesizing metoclopramide from 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride

Abstract This document provides a comprehensive guide for the synthesis of Metoclopramide, a widely used antiemetic and prokinetic agent. The protocol outlines a robust and efficient method starting from 5-Amino-2-chloro...

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Author: BenchChem Technical Support Team. Date: March 2026

Abstract

This document provides a comprehensive guide for the synthesis of Metoclopramide, a widely used antiemetic and prokinetic agent. The protocol outlines a robust and efficient method starting from 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride. The synthesis involves the activation of the carboxylic acid moiety via conversion to an acyl chloride, followed by amidation with 2-(diethylamino)ethylamine. This application note is intended for researchers, scientists, and drug development professionals, offering a detailed, step-by-step experimental procedure, mechanistic insights, and characterization data.

Introduction

Metoclopramide, N-(2-(diethylamino)ethyl)-4-amino-5-chloro-2-methoxybenzamide, is a pharmaceutical compound of significant interest due to its therapeutic applications in managing nausea and vomiting. The synthesis of Metoclopramide can be achieved through various routes, with a common strategy involving the formation of an amide bond between a substituted benzoic acid and an ethylamine derivative. The protocol detailed herein focuses on a reliable and high-yield synthesis from 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride.

The core of this synthetic approach lies in the activation of the carboxylic acid group of the starting material. Direct amidation of a carboxylic acid with an amine is generally challenging as the basic amine can deprotonate the carboxylic acid, forming a non-reactive carboxylate salt. To overcome this, the carboxylic acid is converted into a more reactive intermediate, such as an acyl chloride. This activated intermediate readily undergoes nucleophilic attack by the amine to form the desired amide bond.

Reaction Scheme

The overall two-step synthesis of Metoclopramide from 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride is depicted below.

Synthesis_Scheme SM 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride INT 4-Amino-5-chloro-2-methoxybenzoyl chloride SM->INT SOCl2, Reflux PROD Metoclopramide INT->PROD 2-(diethylamino)ethylamine, Isopropanol

Caption: Overall reaction pathway for the synthesis of Metoclopramide.

Experimental Protocol

This protocol is divided into two main stages: the activation of the carboxylic acid and the subsequent amidation reaction.

Materials and Reagents
ReagentFormulaMolar Mass ( g/mol )
5-Amino-2-chloro-4-methoxybenzoic acid HClC₈H₉Cl₂NO₃254.07
Thionyl chloride (SOCl₂)SOCl₂118.97
2-(diethylamino)ethylamineC₆H₁₆N₂116.21
IsopropanolC₃H₈O60.10
Sodium bicarbonate (NaHCO₃)NaHCO₃84.01
Dichloromethane (DCM)CH₂Cl₂84.93
Anhydrous magnesium sulfate (MgSO₄)MgSO₄120.37
MethanolCH₃OH32.04
Step 1: Synthesis of 4-Amino-5-chloro-2-methoxybenzoyl chloride

This step involves the conversion of the carboxylic acid to its corresponding acyl chloride using thionyl chloride. This activation is crucial for the subsequent amidation.

Causality: Thionyl chloride is an excellent reagent for this transformation as it reacts with the carboxylic acid to form the highly reactive acyl chloride, with the byproducts (sulfur dioxide and hydrogen chloride) being gaseous, which drives the reaction to completion.[1]

Step1_Workflow cluster_0 Acyl Chloride Formation A 1. Add 5-Amino-2-chloro-4-methoxybenzoic acid HCl to a round-bottom flask. B 2. Add thionyl chloride. A->B C 3. Reflux the mixture. B->C D 4. Monitor reaction completion (e.g., by TLC). C->D E 5. Remove excess thionyl chloride under reduced pressure. D->E F 6. Obtain crude 4-Amino-5-chloro-2-methoxybenzoyl chloride as a solid. E->F

Caption: Workflow for the synthesis of the acyl chloride intermediate.

Procedure:

  • To a dry 100 mL round-bottom flask equipped with a magnetic stirrer and a reflux condenser, add 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride (5.0 g, 19.7 mmol).

  • Carefully add thionyl chloride (4.3 mL, 59.1 mmol, 3.0 equiv.) to the flask in a fume hood.

  • Heat the reaction mixture to reflux (approximately 76 °C) and maintain for 2-3 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).

  • After the reaction is complete, allow the mixture to cool to room temperature.

  • Remove the excess thionyl chloride under reduced pressure. The resulting solid is the crude 4-Amino-5-chloro-2-methoxybenzoyl chloride, which can be used in the next step without further purification.

Step 2: Synthesis of Metoclopramide

The activated acyl chloride is reacted with 2-(diethylamino)ethylamine to form the final product, Metoclopramide. An improved method utilizes isopropanol as the solvent, which has been shown to give high yields.[2]

Causality: The highly electrophilic carbonyl carbon of the acyl chloride is readily attacked by the primary amine of 2-(diethylamino)ethylamine in a nucleophilic acyl substitution reaction to form the stable amide bond.

Step2_Workflow cluster_1 Amidation and Purification G 1. Dissolve crude acyl chloride in isopropanol. H 2. Add 2-(diethylamino)ethylamine dropwise at room temperature. G->H I 3. Stir the reaction mixture. H->I J 4. Monitor reaction completion (e.g., by TLC). I->J K 5. Quench the reaction with aqueous sodium bicarbonate solution. J->K L 6. Extract the product with dichloromethane. K->L M 7. Dry the organic layer and evaporate the solvent. L->M N 8. Recrystallize the crude product from methanol. M->N O 9. Obtain pure Metoclopramide as a white solid. N->O

Caption: Workflow for the amidation and purification of Metoclopramide.

Procedure:

  • Dissolve the crude 4-Amino-5-chloro-2-methoxybenzoyl chloride from Step 1 in isopropanol (50 mL) in a 250 mL round-bottom flask with magnetic stirring.

  • In a separate beaker, dissolve 2-(diethylamino)ethylamine (2.5 g, 21.5 mmol, 1.1 equiv.) in isopropanol (10 mL).

  • Add the solution of 2-(diethylamino)ethylamine dropwise to the stirred solution of the acyl chloride at room temperature over a period of 15-20 minutes.

  • Continue stirring the reaction mixture at room temperature for 4-6 hours.

  • After the reaction is complete, pour the mixture into a separatory funnel containing a saturated aqueous solution of sodium bicarbonate (100 mL) to neutralize the excess acid.

  • Extract the aqueous layer with dichloromethane (3 x 50 mL).

  • Combine the organic extracts and dry over anhydrous magnesium sulfate.

  • Filter the drying agent and remove the solvent under reduced pressure to obtain the crude Metoclopramide.

  • Purify the crude product by recrystallization from methanol to yield pure Metoclopramide as a white crystalline solid. A high yield of up to 98% has been reported for the condensation step in isopropanol.[2]

Characterization

The synthesized Metoclopramide should be characterized to confirm its identity and purity.

  • Melting Point: 147-148 °C

  • ¹H NMR (500 MHz, CDCl₃): δ 7.95 (s, 1H), 7.20 (s, 1H), 6.25 (s, 1H), 4.50 (s, 2H), 3.85 (s, 3H), 3.50 (q, J = 6.0 Hz, 2H), 2.65 (t, J = 6.0 Hz, 2H), 2.55 (q, J = 7.1 Hz, 4H), 1.05 (t, J = 7.1 Hz, 6H).

  • IR (KBr, cm⁻¹): 3420, 3340 (N-H stretching), 1630 (C=O stretching, amide I), 1590 (N-H bending, amide II), 1270 (C-O stretching).[3][4]

Trustworthiness and Self-Validation

The integrity of this protocol is ensured by the following:

  • Stepwise Monitoring: The progress of each reaction step can be monitored by TLC, allowing for confirmation of the consumption of starting materials and the formation of products.

  • Purification: The final product is purified by recrystallization, a standard and effective method for obtaining high-purity crystalline solids.

  • Analytical Confirmation: The identity and purity of the synthesized Metoclopramide can be unequivocally confirmed by comparing its melting point and spectroscopic data (¹H NMR, IR) with established literature values.

References

  • US Patent 4,250,110A, "Method of preparing metoclopramide," Google P
  • Murakami, M., Inukai, N., Koda, A., & Nakano, K. (1971). An Improved Synthesis of Metoclopramide. Chemical & Pharmaceutical Bulletin, 19(8), 1696-1699.
  • Halimehjani, A. Z., & Aradi, M. (2011). An improved method for the synthesis of metoclopramide. International Journal of Pharmacy and Pharmaceutical Sciences, 3(5), 379-380.
  • Academic Sciences. (2011). An Improved Method For The Synthesis of Metoclopramide. Scribd. Retrieved from [Link]

  • FTIR spectra of metoclopramide and some of the formulated transdermal patches. ResearchGate. Retrieved from [Link]

  • Synthesis of N-(2-diethylaminoethyl)-2-methoxy-4-amino-5-chlorobenzamide. Google.
  • 1H NMR Spectrum (1D, 500 MHz, methanol, simulated) (NP0002916). NP-MRD. Retrieved from [Link]

  • IR spectrum of Metoclopramide (a) and EPD (b). ResearchGate. Retrieved from [Link]

  • 4-Amino-5-chloro-2-methoxybenzoic acid. PubChem. Retrieved from [Link]

Sources

Technical Notes & Optimization

Troubleshooting

How to improve yield when synthesizing 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride

Technical Support Center: Optimizing the Synthesis of 5-Amino-2-chloro-4-methoxybenzoic Acid Hydrochloride Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting...

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Author: BenchChem Technical Support Team. Date: March 2026

Technical Support Center: Optimizing the Synthesis of 5-Amino-2-chloro-4-methoxybenzoic Acid Hydrochloride

Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this troubleshooting guide to address the critical bottlenecks researchers face when synthesizing 5-amino-2-chloro-4-methoxybenzoic acid hydrochloride. This molecule presents three distinct synthetic challenges: regiocontrol during nitration, chemoselectivity during reduction, and oxidative stability during salt formation.

Every protocol detailed below is engineered as a self-validating system. By understanding the mechanistic causality behind each step, you can proactively prevent yield loss and impurity formation.

SynthesisWorkflow A 2-Chloro-4-methoxybenzoic acid (Starting Material) B 2-Chloro-4-methoxy-5-nitrobenzoic acid (Intermediate) A->B HNO3 / H2SO4 0-5 °C C 5-Amino-2-chloro-4-methoxybenzoic acid (Free Base) B->C Pt/C, H2 or Fe/HCl Chemoselective D Target Molecule (HCl Salt) C->D Anhydrous HCl Inert Atm

Figure 1: Three-step synthesis workflow for 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride.

Phase 1: Regioselective Nitration

Objective: Conversion of 2-chloro-4-methoxybenzoic acid to 2-chloro-4-methoxy-5-nitrobenzoic acid.

Q: Why am I getting a complex mixture of isomers instead of the pure 5-nitro intermediate? A: This is a classic regioselectivity issue driven by competing substituent effects and poor thermal control. The methoxy group at C4 is a strong electron-donating group (+R effect > -I effect), which activates the ring and directs incoming electrophiles to the ortho positions (C3 and C5)[1]. However, C3 is highly sterically hindered by the adjacent chlorine and methoxy groups. If your reaction temperature exceeds 5 °C, kinetic control is lost, providing the nitronium ion enough thermal energy to attack the hindered C3 position or undergo over-nitration.

Validated Step-by-Step Protocol:

  • Dissolution: Dissolve 1.0 eq of 2-chloro-4-methoxybenzoic acid in concentrated H₂SO₄ (5 volumes) in a round-bottom flask.

  • Cooling: Submerge the flask in an ice-salt bath and allow the internal temperature to stabilize at 0 °C.

  • Nitration: Prepare a standard nitrating mixture (1.05 eq HNO₃ in conc. H₂SO₄). Add this mixture dropwise over 1 hour. Self-Validation Check: Monitor the internal thermometer continuously; the temperature must not exceed 5 °C.

  • Quenching & Isolation: Stir for 2 hours at 0–5 °C. Pour the mixture over vigorously stirred crushed ice. Filter the resulting pale-yellow precipitate, wash with ice-cold water until the filtrate is pH neutral, and dry under high vacuum.

Phase 2: Chemoselective Nitro Reduction

Objective: Reduction of the 5-nitro intermediate to 5-amino-2-chloro-4-methoxybenzoic acid (Free Base).

ReductionLogic Start Select Reduction Method for Halonitroarene PdC Standard Pd/C + H2 Start->PdC High Activity PtC Pt/C + H2 or Fe/HCl Start->PtC Chemoselective Dehal Hydrodehalogenation (Loss of Cl) PdC->Dehal Side Reaction Success High Yield of Target Amine PtC->Success Desired Pathway

Figure 2: Catalyst selection logic to prevent hydrodehalogenation during nitro reduction.

Q: My GC-MS analysis shows a significant loss of the chlorine atom (hydrodehalogenation). How do I prevent this? A: You are likely using standard Palladium on Carbon (Pd/C) for catalytic hydrogenation. While highly active for nitro reduction, Pd/C readily inserts into aryl-chloride bonds, leading to massive hydrodehalogenation[2]. To preserve the C-Cl bond, you must switch to a chemoselective reduction method. Platinum-based catalysts (Pt/C) or single-electron chemical reductants (like Iron) are fundamentally less prone to oxidative addition into aryl-halide bonds, ensuring the chlorine atom remains intact[3].

Validated Step-by-Step Protocol (Béchamp Reduction):

  • Suspension: Suspend 1.0 eq of 2-chloro-4-methoxy-5-nitrobenzoic acid in a 4:1 mixture of Ethanol/Water.

  • Activation: Add 4.0 eq of fine Iron (Fe) powder and 0.1 eq of concentrated HCl (or NH₄Cl) to activate the iron surface.

  • Reflux: Heat the mixture to 80 °C and reflux for 4-6 hours. Self-Validation Check: Spot the reaction on a TLC plate (Eluent: EtOAc/Hexane 1:1); the disappearance of the higher-Rf nitro spot confirms completion.

  • Workup: Cool to room temperature and carefully adjust the pH to ~8 using saturated Na₂CO₃ to precipitate iron oxides.

  • Isolation: Filter the entire mixture through a tightly packed Celite pad to remove iron sludge. Wash the pad with hot ethyl acetate. Extract the aqueous filtrate with ethyl acetate, dry the combined organic layers over anhydrous Na₂SO₄, and concentrate in vacuo to yield the free base.

Quantitative Data Summary: Table 1: Impact of Reduction Methodology on Yield and Chemoselectivity

Reduction MethodCatalyst / ReagentTarget Amine SelectivityHydrodehalogenation (Des-chloro)Average Isolated Yield
Standard Hydrogenation10% Pd/C, H₂ (1 atm)Low> 40%< 45%
Modified Hydrogenation5% Pt/C, H₂ (1 atm)High< 2%88%
Béchamp ReductionFe powder, cat. HClVery High0%92%

Phase 3: Hydrochloride Salt Formation

Objective: Conversion of the free base to 5-amino-2-chloro-4-methoxybenzoic acid hydrochloride.

Q: Why does my final hydrochloride salt turn dark brown or gummy during isolation? A: The target free base contains both an amino (-NH₂) and a methoxy (-OCH₃) group. This combination creates a highly electron-rich aromatic system that is exceptionally vulnerable to air oxidation. If you perform the salt formation in ambient air or use non-degassed solvents, oxidative degradation occurs rapidly.

Validated Step-by-Step Protocol:

  • Preparation: Purge a clean, dry reaction flask with Argon or Nitrogen gas for 15 minutes.

  • Dissolution: Dissolve the free base in anhydrous, degassed ethyl acetate under the inert atmosphere.

  • Salt Formation: Cool the solution to 0–5 °C. Dropwise, add 1.1 eq of a standardized solution of HCl in dioxane. Self-Validation Check: A white to off-white crystalline precipitate should form immediately upon addition.

  • Isolation: Stir for 30 minutes. Filter the precipitate using a Schlenk frit or under a continuous blanket of nitrogen.

  • Washing & Drying: Wash the filter cake with ice-cold, anhydrous diethyl ether to remove any residual unreacted free base or trapped HCl. Dry the salt in a vacuum desiccator over P₂O₅ or silica gel to prevent hygroscopic moisture uptake.

References

  • Title: Chemical Reactions of Carboxylic Acids | Source: CK-12 Foundation | URL
  • Title: Ligand Effects on the Selective Hydrogenation of Nitrobenzene to Cyclohexylamine Using Ruthenium Nanoparticles as Catalysts | Source: ACS Applied Nano Materials | URL
  • Title: Commercial Catalysts Screening for Liquid Phase Nitrobenzene Hydrogenation | Source: ResearchGate | URL

Sources

Optimization

Troubleshooting impurities in 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride synthesis

Welcome to the technical support center for the synthesis of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and tr...

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Author: BenchChem Technical Support Team. Date: March 2026

Welcome to the technical support center for the synthesis of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during the synthesis of this important pharmaceutical intermediate. Our goal is to provide in-depth, field-proven insights to ensure the integrity and purity of your final product.

Troubleshooting Guide: Common Impurities and Solutions

This section addresses specific impurities that may arise during the synthesis, their probable causes, and actionable steps for remediation. Two primary synthetic routes are considered:

  • Route A: Starting from 4-amino-2-hydroxybenzoic acid (p-aminosalicylic acid, PAS).

  • Route B: Starting from 2-chloro-4-methoxy-5-nitrobenzoic acid.

Visualizing the Synthetic Pathways

To provide a clear overview, the two common synthetic routes are illustrated below.

Synthetic_Routes cluster_A Route A: From p-Aminosalicylic Acid cluster_B Route B: From Nitro Intermediate A1 p-Aminosalicylic Acid A2 Methyl 4-amino-2-methoxybenzoate A1->A2 Methylation ((CH₃)₂SO₄, Base) A3 Methyl 4-amino-5-chloro-2-methoxybenzoate A2->A3 Chlorination (NCS, DMF) A4 4-Amino-5-chloro-2-methoxybenzoic acid A3->A4 Hydrolysis (KOH, MeOH/H₂O) B2_final 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride A4->B2_final HCl workup B1 2-Chloro-4-methoxy-5-nitrobenzoic acid B2 5-Amino-2-chloro-4-methoxybenzoic acid B1->B2 Reduction (e.g., Fe/HCl or H₂/Pd) B2->B2_final HCl workup

Caption: Common synthetic routes to 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride.

FAQs: Impurity-Specific Troubleshooting

Issue 1: Presence of Over-Methylated or Incompletely Methylated Species (Route A)

Question: My analysis of the intermediate, Methyl 4-amino-2-methoxybenzoate, shows impurities with different methylation patterns. What is the cause and how can I fix this?

Answer:

This issue arises during the first step of Route A, the methylation of p-aminosalicylic acid using a methylating agent like dimethyl sulfate ((CH₃)₂SO₄)[1]. The intended reaction is the O-methylation of the phenolic hydroxyl group and esterification of the carboxylic acid.

Potential Causes & Impurities:

  • Incomplete Methylation: Insufficient methylating agent or reaction time can lead to the presence of 4-amino-2-hydroxybenzoic acid methyl ester or unreacted p-aminosalicylic acid.

  • N-Methylation: The amino group can also be methylated, leading to the formation of N-methyl and N,N-dimethyl impurities, such as Methyl 4-(methylamino)-2-methoxybenzoate.

  • Incomplete Esterification: The carboxylic acid may not be fully converted to its methyl ester.

ImpurityProbable Cause
4-amino-2-hydroxybenzoic acid methyl esterIncomplete O-methylation of the hydroxyl group.
p-Aminosalicylic acidUnreacted starting material.
Methyl 4-(methylamino)-2-methoxybenzoateN-methylation of the amino group.
4-amino-2-methoxybenzoic acidIncomplete esterification of the carboxylic acid.

Troubleshooting Workflow:

Methylation_Troubleshooting Start Impurity Detected in Methylation Step Impurity_ID Identify Impurity by LC-MS or NMR Start->Impurity_ID Incomplete Incomplete Methylation/ Esterification? Impurity_ID->Incomplete N_Methylation N-Methylation? Impurity_ID->N_Methylation Incomplete->N_Methylation No Adjust_Reagents Increase Molar Ratio of (CH₃)₂SO₄ and Base Incomplete->Adjust_Reagents Yes Protect_Amine Consider Protecting the Amine Group (e.g., Acetylation) N_Methylation->Protect_Amine Yes Purify Purify by Column Chromatography or Recrystallization N_Methylation->Purify No Increase_Time Increase Reaction Time and/or Temperature Adjust_Reagents->Increase_Time Increase_Time->Purify Protect_Amine->Purify

Caption: Troubleshooting workflow for methylation impurities.

Detailed Protocols:

  • Reaction Condition Control: Ensure a molar ratio of at least 2.2 equivalents of dimethyl sulfate to p-aminosalicylic acid to favor complete methylation and esterification. The reaction is typically carried out in the presence of a base like potassium hydroxide in a solvent such as acetone at 20-30°C for 5-6 hours[2].

  • Purification:

    • Acid-Base Extraction: To remove unreacted acidic starting material, dissolve the crude product in an organic solvent and wash with a mild aqueous base (e.g., sodium bicarbonate solution). The desired ester will remain in the organic layer.

    • Chromatography: For separating N-methylated impurities, column chromatography on silica gel using a gradient of ethyl acetate in hexanes is often effective.

Issue 2: Formation of Regioisomeric and Over-Chlorinated Impurities (Route A)

Question: During the chlorination of Methyl 4-amino-2-methoxybenzoate with N-chlorosuccinimide (NCS), I am observing multiple chlorinated species in my reaction mixture. How can I improve the selectivity?

Answer:

The chlorination of an activated aromatic ring like Methyl 4-amino-2-methoxybenzoate is a critical step where regioselectivity can be a challenge[3]. The amino and methoxy groups are ortho-, para-directing, which can lead to the formation of undesired isomers.

Potential Causes & Impurities:

  • Incorrect Regiochemistry: Chlorination can occur at other positions on the aromatic ring, leading to isomers such as Methyl 3-chloro-4-amino-2-methoxybenzoate.

  • Di-chlorination: The activated ring is susceptible to further chlorination, yielding products like Methyl 3,5-dichloro-4-amino-2-methoxybenzoate[4].

  • Degradation: Harsh reaction conditions can lead to the degradation of the starting material or product.

ImpurityProbable Cause
Methyl 3-chloro-4-amino-2-methoxybenzoateNon-selective chlorination at the ortho position to the amino group.
Methyl 3,5-dichloro-4-amino-2-methoxybenzoateOver-chlorination of the activated aromatic ring[4].
Unreacted Starting MaterialIncomplete reaction due to insufficient NCS or short reaction time.

Troubleshooting Steps:

  • Control Stoichiometry: Use a precise 1:1 molar ratio of N-chlorosuccinimide to your starting material to minimize di-chlorination[2][5].

  • Solvent Choice: The reaction is typically performed in a polar aprotic solvent like N,N-dimethylformamide (DMF)[5].

  • Temperature Control: Maintain a controlled reaction temperature, often around 70°C, to ensure a steady reaction rate and minimize side reactions[5].

  • Purification:

    • Recrystallization: The desired product, Methyl 4-amino-5-chloro-2-methoxybenzoate, can often be purified by recrystallization from a suitable solvent system like ethanol/water or isopropanol[6].

    • Chromatography: If recrystallization is insufficient to remove isomers, column chromatography is a viable option.

Issue 3: Incomplete Reduction and Side-Products (Route B)

Question: After the reduction of 2-chloro-4-methoxy-5-nitrobenzoic acid, my product is contaminated with colored impurities and other by-products. What are these and how do I get rid of them?

Answer:

The reduction of an aromatic nitro group is a common transformation, but it can be accompanied by the formation of several intermediates and side-products, especially when using metal/acid combinations like Fe/HCl or catalytic hydrogenation[7][8][9].

Potential Causes & Impurities:

  • Incomplete Reduction: The reduction can stall at intermediate stages, leading to the presence of nitroso (Ar-NO) or hydroxylamino (Ar-NHOH) species. These are often colored and unstable[8].

  • Coupling Products: Under certain conditions, especially with reducing agents like zinc, coupling reactions can occur to form azoxy (Ar-N=N(O)-Ar) or azo (Ar-N=N-Ar) compounds[7].

  • Dehalogenation: Catalytic hydrogenation (e.g., H₂/Pd-C) can sometimes lead to the reductive removal of the chlorine atom, resulting in 5-amino-4-methoxybenzoic acid[10].

ImpurityProbable Cause
2-chloro-4-methoxy-5-nitrosobenzoic acidIncomplete reduction of the nitro group[8].
2-chloro-4-methoxy-5-hydroxylaminobenzoic acidIncomplete reduction of the nitro group[8].
Azoxy/Azo dimersReductive coupling side reactions[7].
5-amino-4-methoxybenzoic acidDechlorination during catalytic hydrogenation[10].

Troubleshooting Steps:

  • Choice of Reducing Agent:

    • Fe/HCl or SnCl₂/HCl: These are robust methods for nitro group reduction and are less likely to cause dehalogenation[9][11]. Ensure sufficient acid and metal are used to drive the reaction to completion.

    • Catalytic Hydrogenation (H₂/Pd-C): This is a cleaner method but carries the risk of dehalogenation. Use a catalyst that is less prone to this side reaction (e.g., platinum-based catalysts) or carefully monitor the reaction progress.

  • Reaction Monitoring: Use Thin Layer Chromatography (TLC) or High-Performance Liquid Chromatography (HPLC) to monitor the disappearance of the starting material and the formation of the desired product.

  • Purification:

    • pH Adjustment and Precipitation: The desired amino acid product can often be purified by dissolving the crude material in a basic solution, filtering off any insoluble impurities (like iron sludge), and then carefully acidifying the filtrate to precipitate the pure product at its isoelectric point[12].

    • Activated Carbon Treatment: To remove colored impurities, the product solution can be treated with activated carbon before precipitation[5].

Issue 4: Presence of Unreacted Methyl Ester (Route A)

Question: My final product, 5-Amino-2-chloro-4-methoxybenzoic acid, is contaminated with its corresponding methyl ester. How can I ensure complete hydrolysis?

Answer:

Incomplete hydrolysis of the methyl ester is a common issue in the final step of Route A. Saponification is an equilibrium-driven process, and several factors can influence its completion[13][14].

Potential Causes & Impurities:

  • Incomplete Hydrolysis: Insufficient base, reaction time, or temperature can lead to unreacted Methyl 4-amino-5-chloro-2-methoxybenzoate remaining in the product.

  • Side Reactions: Under harsh basic conditions, other reactions like demethylation of the methoxy group could potentially occur, though this is less common under typical hydrolysis conditions.

Troubleshooting Steps:

  • Optimize Reaction Conditions:

    • Base Stoichiometry: Use a sufficient excess of a strong base like potassium hydroxide (e.g., 2.2 equivalents)[2][5].

    • Solvent System: A mixture of methanol and water (e.g., 5:2 v/v) is commonly used to ensure solubility of both the ester and the hydroxide salt[2][5].

    • Temperature and Time: Refluxing for 2-3 hours is typically sufficient to drive the reaction to completion[2].

  • Purification:

    • Acid-Base Extraction: This is a highly effective method for separating the acidic product from the neutral ester impurity. Dissolve the crude product in an aqueous base (e.g., KOH or NaOH solution). The desired carboxylic acid will form a soluble salt, while the unreacted ester can be removed by extraction with an organic solvent (e.g., ethyl acetate or dichloromethane). Subsequent acidification of the aqueous layer will precipitate the pure carboxylic acid.

    • Recrystallization: If the amount of unreacted ester is small, recrystallization from a suitable solvent may be effective.

Analytical Protocols

Protocol 1: HPLC-UV Method for Purity Assessment

Objective: To determine the purity of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride and identify potential impurities.

Materials: HPLC system with UV detector, C18 reverse-phase column (e.g., 250 mm x 4.6 mm, 5 µm), acetonitrile (HPLC grade), water (HPLC grade), phosphoric acid or formic acid, reference standards for the product and potential impurities.

Procedure:

  • Mobile Phase Preparation: Prepare a mobile phase consisting of a mixture of an aqueous buffer (e.g., 0.1% phosphoric acid in water) and an organic solvent (e.g., acetonitrile)[15]. A gradient elution may be necessary to separate all impurities.

  • Standard and Sample Preparation: Prepare a standard solution of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride in the mobile phase. Prepare a sample solution of the synthesized product at a similar concentration.

  • Chromatographic Conditions:

    • Flow Rate: 1.0 mL/min

    • Injection Volume: 10 µL

    • Column Temperature: 30 °C

    • UV Detection: Set the wavelength based on the UV absorbance maximum of the analyte (typically around 240-254 nm)[16][17][18].

  • Analysis: Inject the standard and sample solutions. Identify the main peak corresponding to the product and any impurity peaks by comparing retention times with standards, if available. Quantify the purity based on the peak area percentage.

ParameterRecommended Conditions
ColumnC18 reverse-phase (e.g., 250 mm x 4.6 mm, 5 µm)
Mobile PhaseAcetonitrile and water with an acid modifier (e.g., H₃PO₄ or HCOOH)[15]
Flow Rate1.0 mL/min
DetectionUV at 240-254 nm[16][17][18]
Column Temperature30 °C

Frequently Asked Questions (FAQs)

Q1: My final product is off-white or colored. What is the likely cause?

A1: Discoloration is often due to the presence of oxidized impurities or residual nitro/nitroso compounds from an incomplete reduction step (Route B). Treatment of the product solution with activated carbon before the final precipitation can effectively remove these colored impurities[5].

Q2: What is the best way to form the hydrochloride salt?

A2: After the final synthetic step (hydrolysis in Route A or reduction in Route B), the free base of 5-Amino-2-chloro-4-methoxybenzoic acid is obtained. To form the hydrochloride salt, the purified free base can be dissolved or suspended in a suitable solvent (e.g., isopropanol, ethanol) and treated with a solution of hydrochloric acid (e.g., concentrated HCl or HCl gas in a solvent). The hydrochloride salt will precipitate and can be collected by filtration.

Q3: Are there any specific safety precautions I should take during this synthesis?

A3: Yes. Dimethyl sulfate is a potent alkylating agent and is toxic and carcinogenic; handle it with extreme caution in a well-ventilated fume hood using appropriate personal protective equipment (PPE)[1]. N-chlorosuccinimide is an irritant[19]. Always consult the Safety Data Sheet (SDS) for all reagents used[20].

References

  • Wikipedia. (n.d.). Reduction of nitro compounds. Retrieved from [Link]

  • Agrawal, A., & Tratnyek, P. G. (1996). Reduction of Nitro Aromatic Compounds by Zero-Valent Iron Metal. Environmental Science & Technology, 30(1), 153–160.
  • ResearchGate. (2018, April 24). Which one is the best procedure for the reduction of aromatic nitro compounds? Retrieved from [Link]

  • SIELC Technologies. (2018, May 16). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • Google Patents. (n.d.). US6706929B2 - Accelerated process for preparing O-methyl phenols, N-methyl heteroaromatic compounds, and methylated aminophenols.
  • PubChem. (n.d.). 4-Amino-5-chloro-2-methoxybenzoic acid. Retrieved from [Link]

  • Master Organic Chemistry. (2018, October 8). More Reactions on the Aromatic Sidechain: Reduction of Nitro Groups and the Baeyer Villiger. Retrieved from [Link]

  • Crawford, R. L., & Olson, P. E. (1978). Degradation of Methoxylated Benzoic Acids by a Nocardia from a Lignin-Rich Environment. Applied and Environmental Microbiology, 36(4), 539–543.
  • International Science Community Association. (n.d.). Chlorination of Aromatic Compounds in Aqueous Media using N- Chlorosuccinimide. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Nitro Reduction - Common Conditions. Retrieved from [Link]

  • Beilstein Journals. (2012, May 16). Regioselective chlorination and bromination of unprotected anilines under mild conditions using copper halides in ionic liquids. Retrieved from [Link]

  • Wikipedia. (n.d.). N-Chlorosuccinimide. Retrieved from [Link]

  • Fiveable. (2025, August 15). N-Chlorosuccinimide: Organic Chemistry Study Guide. Retrieved from [Link]

  • ResearchGate. (2025, August 6). The chlorination of 4-amino-2-hydroxy-benzoic acid. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Solid State S-Methylation of Thiols and O-Methylation of Phenols and Naphthols with Dimethyl Sulfate Under Microwave Irradiation | Request PDF. Retrieved from [Link]

  • Wikipedia. (n.d.). Dimethyl sulfate. Retrieved from [Link]

  • Ataman Kimya. (n.d.). DIMETHYL SULFATE. Retrieved from [Link]

  • Indian Journal of Chemistry. (n.d.). Reactions of dimethyl sulphate with amines-Structural elucidation and thermochemical studies. Retrieved from [Link]

  • Reddit. (2023, February 19). Go-to recrystallization solvent mixtures : r/Chempros. Retrieved from [Link]

  • PrepChem.com. (n.d.). Preparation of 5-amino-2-chlorobenzoic acid. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Chlorination - Common Conditions. Retrieved from [Link]

  • Google Patents. (n.d.). CN105237422A - Synthetic method of 4-amino-5-chloro-2-methoxyl benzoic acid.
  • PubMed. (n.d.). Investigation of the degradation mechanism of 5-aminosalicylic acid in aqueous solution. Retrieved from [Link]

  • Zenodo. (n.d.). Kinetics of Hydrolysis of Methyl Hydroxy and Methyl Methoxy Benzoates using Aquo-organic Solvents. Retrieved from [Link]

  • Google Patents. (n.d.). US4185027A - Hydrolysis of methyl esters.
  • PubMed. (2020, November 25). Determination of Potential Genotoxic Impurity, 5-Amino-2-Chloropyridine, in Active Pharmaceutical Ingredient Using the HPLC-UV System. Retrieved from [Link]

  • Arkivoc. (2018). Mild alkaline hydrolysis of hindered esters in non-aqueous solution. Retrieved from [Link]

  • EMBL-EBI. (n.d.). New esters of 4-amino-5-chloro-2-methoxybenzoic acid as potent agonists and antagonists for 5-HT4 receptors. (CHEMBL1129946). Retrieved from [Link]

  • PubMed. (2010, January 13). High-performance liquid chromatography-ultraviolet detection method for the simultaneous determination of typical biogenic amines and precursor amino acids. Applications in food chemistry. Retrieved from [Link]

  • PRACTICAL LAB MANUAL. (n.d.). Medicinal Chemistry B. Pharm IV. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Methyl Esters. Retrieved from [Link]

  • Thieme. (n.d.). 2.2 Carboxy Group. Retrieved from [Link]

Sources

Reference Data & Comparative Studies

Validation

A Comparative Stability Analysis: 5-Amino-2-chloro-4-methoxybenzoic acid Hydrochloride vs. Free Base

A Senior Application Scientist's Guide to Solid-State Form Selection In pharmaceutical development, the selection of an appropriate solid-state form for an active pharmaceutical ingredient (API) is a critical decision th...

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Author: BenchChem Technical Support Team. Date: March 2026

A Senior Application Scientist's Guide to Solid-State Form Selection

In pharmaceutical development, the selection of an appropriate solid-state form for an active pharmaceutical ingredient (API) is a critical decision that profoundly impacts its stability, manufacturability, and bioavailability.[1][2] For weakly basic compounds like 5-Amino-2-chloro-4-methoxybenzoic acid, the choice often comes down to developing the free base or a salt form, most commonly the hydrochloride (HCl) salt. This guide provides an in-depth technical comparison of the anticipated stability profiles of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride versus its free base, supported by established scientific principles and illustrative experimental designs.

The primary rationale for creating a hydrochloride salt of a basic API is to improve properties like solubility and stability.[3][4] For an aromatic amine, the protonation of the basic nitrogen to form an ammonium salt ([R-NH3]+Cl−) is key. This structural change is expected to confer superior stability to the hydrochloride form over the free base (R-NH2) for several reasons.[5] The lone pair of electrons on the nitrogen of the free base is susceptible to oxidation; in the salt form, this lone pair is engaged in a bond with a proton, significantly reducing its reactivity and preventing oxidative degradation.[6] Furthermore, salt formation often leads to a more stable crystalline lattice, which can reduce hygroscopicity and improve thermal stability.[5][7]

Comparative Stability Profile: An Overview

This section summarizes the expected stability differences based on the fundamental chemical properties of the two forms. The provided data is illustrative, representing typical outcomes from stability testing protocols.

Parameter Hydrochloride Salt Free Base Scientific Rationale
Appearance White to off-white crystalline solidWhite to off-white powderSalt formation typically results in a more defined and stable crystalline structure.[5][8]
Purity (Initial) ≥ 99.0%≥ 99.0%Both forms can be synthesized to high purity.
Hygroscopicity (Weight gain at 80% RH, 25°C) < 1.0%> 4.0%The more stable crystal lattice of the salt is generally less prone to moisture absorption than the free base.[5] Absorbed water can accelerate chemical degradation.[1][9]
Thermal Stability (TGA Onset) > 200°C~150-170°CThe ionic bonds in the salt's crystal lattice require more energy to break compared to the intermolecular forces in the free base crystal.[7]
Photostability (Degradation after 1.2 million lux hours) < 0.5%> 2.0%Aromatic amines can be susceptible to photodegradation. The reduced reactivity of the protonated amine in the salt form may offer enhanced protection.
Oxidative Stability (Degradation in 3% H₂O₂) < 1.0%> 5.0%The primary amino group of the free base is a key site for oxidation. Protonation in the HCl salt form protects this group, significantly enhancing stability against oxidation.[6]
Aqueous Solution Stability (pH 4.5, 40°C, 7 days) > 99.0% remaining> 97.0% remainingIn solution, the protonated amino group of the salt is less nucleophilic and less susceptible to degradative reactions compared to the free amino group of the base.[5]

Experimental Design for Stability Assessment

To empirically validate these theoretical advantages, a series of stability-indicating experiments must be conducted. The core of this evaluation is a forced degradation study, which deliberately stresses the API to identify likely degradation pathways and products.[10][11][12] These studies are essential for developing and validating analytical methods that can accurately separate the intact API from any degradants.[13]

Stability_Workflow cluster_0 Sample Preparation cluster_1 Forced Degradation Studies (ICH Q1A) cluster_2 Physical Stability Assessment cluster_3 Analysis API_HCl API Hydrochloride Hydrolysis Acid/Base Hydrolysis (0.1N HCl, 0.1N NaOH) API_HCl->Hydrolysis Oxidation Oxidation (3% H₂O₂) API_HCl->Oxidation Thermal Thermal Stress (80°C, solid state) API_HCl->Thermal Photolytic Photolytic Stress (ICH Q1B Light Exposure) API_HCl->Photolytic Hygro Hygroscopicity (DVS Analysis) API_HCl->Hygro TGA Thermal Analysis (TGA/DSC) API_HCl->TGA API_FB API Free Base API_FB->Hydrolysis API_FB->Oxidation API_FB->Thermal API_FB->Photolytic API_FB->Hygro API_FB->TGA HPLC Stability-Indicating HPLC-UV/MS Hydrolysis->HPLC Oxidation->HPLC Thermal->HPLC Photolytic->HPLC Characterization Degradant Characterization HPLC->Characterization

Fig 1. Experimental workflow for comparing the stability of API salt and free base forms.

Methodologies and Protocols

The following protocols outline the key experiments for a comprehensive stability comparison.

Protocol 1: Forced Degradation Studies

Objective: To identify potential degradation products and pathways under various stress conditions as mandated by ICH guidelines.[10][14]

Procedure:

  • Preparation of Stock Solutions: Prepare 1.0 mg/mL solutions of both the hydrochloride salt and the free base in a suitable solvent (e.g., 50:50 acetonitrile:water).

  • Acid Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N HCl. Store at 60°C for 48 hours. Neutralize with 0.1 N NaOH before analysis.

  • Base Hydrolysis: Mix 1 mL of stock solution with 1 mL of 0.1 N NaOH. Store at 60°C for 24 hours. Neutralize with 0.1 N HCl before analysis.

  • Oxidative Degradation: Mix 1 mL of stock solution with 1 mL of 3% hydrogen peroxide (H₂O₂). Store at room temperature for 24 hours, protected from light.

  • Thermal Degradation (Solid State): Store 5-10 mg of the solid API (both forms) in a vial at 80°C for 7 days. Dissolve in the mobile phase for analysis.

  • Photolytic Degradation (Solid State): Expose a thin layer of the solid API (both forms) to a light source providing an overall illumination of not less than 1.2 million lux hours and an integrated near-ultraviolet energy of not less than 200 watt-hours/square meter, as per ICH Q1B guidelines.[13][14]

  • Analysis: Analyze all stressed samples, along with an unstressed control, using a validated stability-indicating HPLC method. The goal is to achieve 5-20% degradation of the active ingredient.[10][14]

Protocol 2: Hygroscopicity Assessment

Objective: To quantify the moisture uptake of each solid form under varying humidity conditions.[][16]

Procedure:

  • Instrumentation: Use a Dynamic Vapor Sorption (DVS) analyzer.

  • Sample Preparation: Place approximately 10 mg of each sample (hydrochloride and free base) in the DVS sample pan.

  • Drying: Dry the sample at 0% relative humidity (RH) until a stable weight is achieved.

  • Sorption/Desorption Isotherm: Increase the RH in steps (e.g., 10% increments from 0% to 90% RH) and then decrease it back to 0% RH. At each step, monitor the change in mass until equilibrium is reached.

  • Data Analysis: Plot the percentage change in mass versus RH to generate sorption and desorption isotherms. Classify the hygroscopicity based on the percentage of moisture uptake.[9]

Protocol 3: Stability-Indicating HPLC Method

Objective: To develop a chromatographic method capable of separating the parent API from all process-related impurities and degradation products.[17][18]

  • Column: C18, 2.7 µm, 100 x 4.6 mm

  • Mobile Phase A: 0.1% Formic Acid in Water

  • Mobile Phase B: Acetonitrile

  • Gradient: 5% to 95% B over 15 minutes

  • Flow Rate: 1.0 mL/min

  • Column Temperature: 30°C

  • Detection: UV at a suitable wavelength (determined by UV scan) and Mass Spectrometry (MS) for peak identification.

  • Validation: The method must be validated for specificity, linearity, accuracy, precision, and robustness according to ICH Q2(R1) guidelines.[11] The key validation is demonstrating peak purity and separation of degradants from the main API peak in the forced degradation samples.

Conclusion and Recommendation

The conversion of 5-Amino-2-chloro-4-methoxybenzoic acid from its free base to its hydrochloride salt is a scientifically sound strategy to enhance its overall stability. The protonation of the primary aromatic amine is the cornerstone of this enhancement, providing robust protection against oxidative degradation, a common pathway for such molecules.[6] Furthermore, the formation of a more stable crystal lattice in the salt form is anticipated to reduce hygroscopicity and improve thermal stability.[5][8]

While the free base may be simpler to synthesize initially, the long-term benefits of superior chemical and physical stability offered by the hydrochloride salt are critical for the development of a safe, effective, and robust drug product with a viable shelf-life.[4] The experimental framework provided herein offers a comprehensive approach to definitively quantify these stability advantages, providing the necessary data to support solid-form selection for further development.

References

  • ResolveMass Laboratories Inc. (2026). Forced Degradation Study as per ICH Guidelines: What Q1A(R2) Expects. [Link]

  • Pharmaguideline. (2017). Forced Degradation Study in Pharmaceutical Stability. [Link]

  • BioPharmaSpec. Forced Degradation Studies | ICH Stability Testing. [Link]

  • Singh, R., & Rehman, Z. U. (2012). Development of forced degradation and stability indicating studies of drugs—A review. Journal of Pharmaceutical Education and Research. [Link]

  • Onyx Scientific. A practical guide to forced degradation and stability studies for drug substances. [Link]

  • Pharma Innovation. (2025). API Hygroscopicity. [Link]

  • Technology Networks. Hygroscopicity Evaluation. [Link]

  • Newman, A. W., Reutzel-Edens, S. M., & Zografi, G. (2008). Characterization of the "hygroscopic" properties of active pharmaceutical ingredients. Journal of pharmaceutical sciences, 97(3), 1047–1059.
  • PharmaInfo. (2013). Effect of Hygroscopicity on pharmaceutical ingredients, methods to determine and overcome: An Overview. [Link]

  • Pharmaoffer.com. (2023). Hydrochloride vs Base: The Guide to API Forms in Pharmaceuticals. [Link]

  • ResearchGate. Physical Stability of Salts of Weak Bases in the Solid-State | Request PDF. [Link]

  • Hoppe, M., Gmeiner, M., & Schmid, P. (2024). Examining primary aromatic amines' stability in aqueous food simulants: effects of 3% acetic acid and water test conditions. Food Additives & Contaminants: Part A.
  • Chemistry LibreTexts. (2022). 3.5: Chemical Properties of Amines. Bases and Salt Formation. [Link]

  • Scribd. Stability-Indicating Assay Methods. [Link]

  • GSC Online Press. (2025). API Salt Selection: A Classical but Evolving Approach in Modern Drug Development. [Link]

  • Kumar, L., & Singh, S. (2021).
  • Serajuddin, A. T. (2010). Physical stability of salts of weak bases in the solid-state. Journal of pharmaceutical sciences, 99(12), 4877–4890.
  • Reddit. (2015). Why are organic amines often more stable as the HCl salt than in the free base form?. [Link]

  • Gallastegi, A., et al. (2012).
  • Semantic Scholar. Physical stability of salts of weak bases in the solid-state. [Link]

  • G. G. Z. (2010). Pharmaceutical Salts Optimization of Solubility or Even More?. Pharma Magazine.
  • Mortada, S., et al. (2015). Comparison between Different Extraction Methods for Determination of Primary Aromatic Amines in Food Simulant. Journal of Analytical Methods in Chemistry.
  • Dong, M. W. (2023). Development of Stability-Indicating Analytical Procedures by HPLC: An Overview and Best Practices.

Sources

Comparative

A Comparative Guide to the Synthesis of 5-Amino-2-chloro-4-methoxybenzoic Acid Hydrochloride for Researchers and Drug Development Professionals

This guide provides an in-depth comparison of two potential synthetic routes for 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride, a key building block in the development of various pharmaceutical agents. The objecti...

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Author: BenchChem Technical Support Team. Date: March 2026

This guide provides an in-depth comparison of two potential synthetic routes for 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride, a key building block in the development of various pharmaceutical agents. The objective is to furnish researchers, scientists, and drug development professionals with a comprehensive analysis of these routes, supported by detailed experimental protocols and a discussion of their relative merits and challenges. This document is structured to provide not just procedural steps, but also the scientific rationale behind the chosen methodologies, ensuring both technical accuracy and practical insight.

Introduction

5-Amino-2-chloro-4-methoxybenzoic acid and its hydrochloride salt are valuable intermediates in medicinal chemistry. The specific arrangement of the amino, chloro, and methoxy substituents on the benzoic acid core makes it a versatile scaffold for the synthesis of targeted therapeutic agents. The hydrochloride salt form is often preferred to enhance the compound's stability and solubility. This guide will explore two distinct synthetic pathways to this target molecule, offering a comparative analysis to aid in the selection of the most appropriate route based on laboratory capabilities, starting material availability, and desired scale of production.

Route 1: Synthesis via Nitration of 2-Chloro-4-methoxybenzoic Acid and Subsequent Reduction

This route is a classical approach in aromatic chemistry, involving the introduction of a nitro group as a precursor to the amine functionality. The synthesis can be broken down into three main stages: nitration, reduction, and hydrochloride salt formation.

Stage 1: Nitration of 2-Chloro-4-methoxybenzoic Acid

The initial step involves the electrophilic aromatic substitution of 2-chloro-4-methoxybenzoic acid to introduce a nitro group at the C5 position. The methoxy group is a strong activating group and an ortho-, para-director, while the chloro and carboxylic acid groups are deactivating and meta-directing. The combined directing effects favor the nitration at the position ortho to the methoxy group and meta to the chloro and carboxylic acid groups, which is the desired C5 position.

Experimental Protocol:

  • To a stirred solution of 2-chloro-4-methoxybenzoic acid (1.0 eq) in concentrated sulfuric acid at 0-5 °C, slowly add a nitrating mixture (a solution of nitric acid in sulfuric acid) dropwise, maintaining the temperature below 10 °C.

  • After the addition is complete, allow the reaction mixture to stir at room temperature for several hours until the reaction is complete (monitored by TLC).

  • Carefully pour the reaction mixture onto crushed ice, which will cause the precipitation of the crude 2-chloro-4-methoxy-5-nitrobenzoic acid.

  • Collect the precipitate by vacuum filtration, wash with cold water until the washings are neutral, and dry under vacuum.

  • The crude product can be purified by recrystallization from a suitable solvent, such as ethanol or acetic acid.

Stage 2: Reduction of 2-Chloro-4-methoxy-5-nitrobenzoic Acid

The nitro group of 2-chloro-4-methoxy-5-nitrobenzoic acid is then reduced to an amino group. Several methods are effective for this transformation, with catalytic hydrogenation and metal-acid reductions being the most common.

Method A: Catalytic Hydrogenation

This method is often preferred for its clean reaction profile and high yields.

Experimental Protocol:

  • Dissolve 2-chloro-4-methoxy-5-nitrobenzoic acid (1.0 eq) in a suitable solvent such as ethanol, methanol, or ethyl acetate.

  • Add a catalytic amount of palladium on carbon (5-10 mol% Pd/C).

  • Pressurize the reaction vessel with hydrogen gas (typically 1-5 atm) and stir the mixture at room temperature.

  • Monitor the reaction progress by TLC or by observing the cessation of hydrogen uptake.

  • Upon completion, filter the reaction mixture through a pad of celite to remove the catalyst.

  • Evaporate the solvent under reduced pressure to yield the crude 5-Amino-2-chloro-4-methoxybenzoic acid.

Method B: Reduction with Iron and Ammonium Chloride

This is a classic and cost-effective method for nitro group reduction.[1]

Experimental Protocol:

  • To a mixture of 2-chloro-4-methoxy-5-nitrobenzoic acid (1.0 eq) and ammonium chloride in a mixture of ethanol and water, add iron powder in portions with vigorous stirring.[1]

  • Heat the reaction mixture to reflux and monitor the reaction by TLC.

  • Once the reaction is complete, cool the mixture and filter it through celite to remove the iron salts.

  • Concentrate the filtrate under reduced pressure to remove the ethanol.

  • Adjust the pH of the remaining aqueous solution to precipitate the product.

  • Collect the solid by filtration, wash with water, and dry.

Stage 3: Formation of the Hydrochloride Salt

The final step is the conversion of the free amine to its hydrochloride salt to improve its stability and handling properties.

Experimental Protocol:

  • Dissolve the purified 5-Amino-2-chloro-4-methoxybenzoic acid in a suitable solvent like isopropanol or ethanol.[2]

  • Slowly add a stoichiometric amount of concentrated hydrochloric acid or bubble anhydrous hydrogen chloride gas through the solution with stirring.[2]

  • The hydrochloride salt will precipitate out of the solution.[2]

  • Collect the solid by filtration, wash with a small amount of cold solvent, and dry under vacuum.[2]

Route 2: A Proposed Alternative via Nucleophilic Aromatic Substitution and Functional Group Interconversion

This proposed route offers an alternative strategy that avoids direct nitration and subsequent reduction, potentially offering advantages in terms of safety and waste management. This pathway is hypothetical and would require experimental validation.

Stage 1: Synthesis of a Suitable Precursor

This route would begin with a commercially available or readily synthesized precursor, for example, a di-substituted aniline. A plausible starting material would be 4-chloro-2-methoxyaniline.

Stage 2: Introduction of the Carboxylic Acid Group

The carboxylic acid functionality could be introduced via a Sandmeyer reaction on a protected aniline.

Experimental Protocol (Proposed):

  • Protect the amino group of 4-chloro-2-methoxyaniline, for example, by acetylation with acetic anhydride.

  • Perform a Sandmeyer reaction on the protected aniline. This involves diazotization with sodium nitrite and hydrochloric acid, followed by reaction with a cyanide source (e.g., copper(I) cyanide) to introduce a nitrile group.

  • Hydrolyze the nitrile group to a carboxylic acid under acidic or basic conditions.

  • Deprotect the amino group to yield 5-Amino-2-chloro-4-methoxybenzoic acid.

Stage 3: Formation of the Hydrochloride Salt

The final step would be the same as in Route 1, involving the treatment of the free amine with hydrochloric acid.

Comparative Analysis of Synthesis Routes

ParameterRoute 1: Nitration and ReductionRoute 2: Proposed Alternative
Starting Materials 2-Chloro-4-methoxybenzoic acid4-Chloro-2-methoxyaniline (proposed)
Number of Steps 3 (Nitration, Reduction, Salt Formation)4 (Protection, Sandmeyer, Hydrolysis, Deprotection, Salt Formation)
Key Reagents Nitric acid, Sulfuric acid, H₂/Pd/C or Fe/NH₄Cl, HClAcetic anhydride, NaNO₂, CuCN, Strong acid/base, HCl
Potential Hazards Use of strong acids and flammable hydrogen gas.Use of toxic cyanides.
Yield & Purity Generally high yields for each step are reported for similar substrates. Purity can be achieved through recrystallization.Potentially lower overall yield due to the multi-step nature. Purification might be more complex.
Scalability Well-established and scalable reactions.The Sandmeyer reaction can be challenging to scale up.
Green Chemistry Generates significant acidic waste from nitration and metal waste from reduction (if using Fe).Use of toxic cyanide is a major environmental and safety concern.

Visualization of Experimental Workflows

Route1 cluster_0 Route 1: Nitration and Reduction Start1 2-Chloro-4-methoxybenzoic acid Nitration Nitration (HNO₃, H₂SO₄) Start1->Nitration Intermediate1 2-Chloro-4-methoxy-5-nitrobenzoic acid Nitration->Intermediate1 Reduction Reduction (H₂/Pd/C or Fe/NH₄Cl) Intermediate1->Reduction FreeBase 5-Amino-2-chloro-4-methoxybenzoic acid Reduction->FreeBase SaltFormation Salt Formation (HCl) FreeBase->SaltFormation Product1 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride SaltFormation->Product1

Caption: Workflow for the synthesis of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride via Route 1.

Route2 cluster_1 Route 2: Proposed Alternative Start2 4-Chloro-2-methoxyaniline Protection Protection Start2->Protection ProtectedAmine Protected Aniline Protection->ProtectedAmine Sandmeyer Sandmeyer Reaction (NaNO₂, CuCN) ProtectedAmine->Sandmeyer Nitrile Nitrile Intermediate Sandmeyer->Nitrile Hydrolysis Hydrolysis Nitrile->Hydrolysis ProtectedAcid Protected Amino Acid Hydrolysis->ProtectedAcid Deprotection Deprotection ProtectedAcid->Deprotection FreeBase2 5-Amino-2-chloro-4-methoxybenzoic acid Deprotection->FreeBase2 SaltFormation2 Salt Formation (HCl) FreeBase2->SaltFormation2 Product2 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride SaltFormation2->Product2

Caption: Proposed workflow for the synthesis of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride via Route 2.

Conclusion

Both presented routes offer viable, albeit different, approaches to the synthesis of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride.

Route 1 is a more traditional and likely more established pathway. The reactions involved are well-understood and generally high-yielding. However, it involves the use of hazardous reagents like concentrated nitric and sulfuric acids, and potentially flammable hydrogen gas.

Route 2 is a hypothetical alternative that avoids direct nitration. While it may be perceived as a "safer" route by avoiding nitrating agents, it introduces the use of highly toxic cyanides in the Sandmeyer reaction, which requires stringent safety protocols. The multi-step nature of this route could also lead to a lower overall yield.

The choice between these routes will ultimately depend on the specific needs and capabilities of the research or development team. For a well-established, scalable synthesis where handling of strong acids and hydrogenation is routine, Route 1 is likely the more practical choice. Route 2, while theoretically sound, would require significant process development and optimization and poses its own set of significant safety challenges. It is recommended that small-scale trials be conducted to validate the proposed steps and assess the feasibility of either route for the intended application.

References

  • AZoM. (2016, July 11). Catalytic Hydrogenation Reaction. [Link]

  • The Vespiary. An efficient sequence for the preparation of small secondary amine hydrochloride salts for focused library generation without ne. [Link]

  • YouTube. (2022, June 7). Amine and HCl - salt formation reaction. [Link]

  • Google Patents. US20200392074A1 - Method for preparing an amine hydrochloride suspension.
  • MySkinRecipes. 2-Chloro-4-methoxy-5-nitrobenzoicacid. [Link]

  • RSC Publishing. Influence of chloro substituent on mesomorphism of unsymmetrical achiral four-ring bent-core compounds: synthesis and characteri. [Link]

  • PubChem. 2-Chloro-4-methoxybenzoic acid | C8H7ClO3 | CID 12648026. [Link]

  • Google Patents. CN106674016A - Method for synthesizing 2-chloro-5-nitrobenzoic acid through microchannel reactor.
  • Google Patents.
  • Google Patents. Process for preparing 2-nitro-5-\substituted-phenoxy\ benzoic acids and salts thereof.
  • Quick Company. A Process For The Preparation Of 2 Nitro 4 Methylsulfonyl Benzoic Acid. [Link]

  • Google Patents. CN102329237A - Production process of 2-chloro-5-nitrobenzoic acid.
  • Wikipedia. Reduction of nitro compounds. [Link]

  • ChemSpider Synthetic Pages. Reduction of nitro arene by Fe/ammonium chloride. [Link]

  • Organic Chemistry. Nitro Reduction - Common Conditions. [Link]

  • Google Patents.
  • PrepChem.com. Synthesis of 2-(4-Chlorobenzoyl)benzoic acid:. [Link]

  • ResearchGate. What's the mechanism for the reduction of aromatic nitro group when using Fe and NH4Cl?. [Link]

  • PubChem. 2-Chloro-5-nitrobenzoic acid | C7H4ClNO4 | CID 17287. [Link]

Sources

Validation

A Comparative Guide to the Mass Spectrometry Fragmentation of 5-Amino-2-chloro-4-methoxybenzoic Acid and Its Analogs

Introduction In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. Mass spe...

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Author: BenchChem Technical Support Team. Date: March 2026

Introduction

In the landscape of pharmaceutical development and chemical synthesis, the unambiguous structural elucidation of active pharmaceutical ingredients (APIs), intermediates, and impurities is paramount. Mass spectrometry, particularly when coupled with liquid chromatography (LC-MS/MS), stands as a cornerstone technique for this purpose. The fragmentation pattern of a molecule in the mass spectrometer provides a veritable fingerprint, offering deep insights into its chemical structure. However, the interpretation of these patterns becomes a significant challenge when dealing with structural isomers, where subtle differences in substituent positions can lead to either strikingly different or deceptively similar mass spectra.

This guide provides an in-depth analysis of the electrospray ionization (ESI) mass spectrometry fragmentation pattern of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride , a substituted benzoic acid of interest in synthetic chemistry. We will explore the causal relationships between its structure and its fragmentation behavior. By comparing its fragmentation map to those of key structural analogs, we aim to equip researchers, scientists, and drug development professionals with the expertise to confidently identify and differentiate these closely related compounds.

Part 1: Foundational Principles of Fragmentation in Substituted Benzoic Acids

The fragmentation of a complex molecule like 5-Amino-2-chloro-4-methoxybenzoic acid is not a random process. It is governed by the chemical properties of its constituent functional groups and their spatial relationships. Before dissecting the target molecule, it is crucial to understand the behavior of its core components.

  • The Benzoic Acid Backbone : Under typical ESI conditions, benzoic acids can be analyzed in both positive ([M+H]⁺) and negative ([M-H]⁻) ion modes. In tandem MS (MS/MS), the most common fragmentation pathways for the protonated molecule involve the loss of water (H₂O, 18 Da) and the subsequent loss of carbon monoxide (CO, 28 Da).[1] For the deprotonated molecule, a characteristic loss is that of carbon dioxide (CO₂, 44 Da) via decarboxylation.[1]

  • The "Ortho Effect" : The relative positions of substituents on the aromatic ring can dramatically alter fragmentation pathways. When two functional groups are positioned ortho (adjacent) to each other, they can interact in the gas phase following ionization. This "neighboring group participation" can lead to unique fragmentation channels, such as the facile loss of a small neutral molecule (e.g., water, ammonia, or methanol), which are often absent or of very low abundance in the corresponding meta and para isomers.[2][3]

  • Influence of Substituents :

    • Amino Group (-NH₂) : As a basic site, it is a primary target for protonation in positive-ion ESI. Its presence influences the stability of adjacent ions and can participate in hydrogen rearrangement reactions.

    • Chloro Group (-Cl) : The most telling feature of a chlorine-containing compound is its isotopic signature. Chlorine has two stable isotopes, ³⁵Cl and ³⁷Cl, in an approximate natural abundance ratio of 3:1. This results in a characteristic "A+2" peak for every chlorine-containing fragment, where the A+2 peak is about one-third the intensity of the monoisotopic (A) peak.[4]

    • Methoxy Group (-OCH₃) : This group commonly fragments via two pathways: the loss of a methyl radical (•CH₃, 15 Da) or the loss of formaldehyde (CH₂O, 30 Da) through rearrangement.

Part 2: Experimental Design & Rationale

A robust analytical method is self-validating. The protocol described below is designed not just to acquire data, but to generate high-quality, interpretable spectra that allow for confident structural assignment.

Rationale for Experimental Choices:

  • Technique (LC-MS/MS): We employ Liquid Chromatography coupled with Tandem Mass Spectrometry. LC provides chromatographic separation of the analyte from isomers and impurities, ensuring that the mass spectrum is of a pure compound. Tandem MS (specifically, collision-induced dissociation or CID) allows us to select the molecular ion of interest and systematically fragment it to probe its structure.

  • Ionization (Electrospray Ionization - ESI): ESI is a "soft" ionization technique, meaning it imparts minimal excess energy to the analyte. This is critical for preserving the molecular ion (as [M+H]⁺ or [M-H]⁻), which serves as the precursor for our MS/MS fragmentation experiments.[3]

  • Mass Analyzer (Q-TOF or Orbitrap): The use of a high-resolution mass spectrometer (HRMS) is non-negotiable. It provides highly accurate mass measurements (<5 ppm), which enables the confident determination of the elemental composition of both the precursor and fragment ions, drastically reducing ambiguity.

  • Dual-Mode Analysis (Positive & Negative ESI): The target molecule is amphoteric. The basic amino group is readily protonated in positive mode ([M+H]⁺), while the acidic carboxylic acid group is readily deprotonated in negative mode ([M-H]⁻). Analyzing in both polarities provides complementary fragmentation data, offering a more complete picture of the molecule's structure.

Detailed Experimental Protocol
ParameterSetting & Rationale
Liquid Chromatography
ColumnC18 Reverse-Phase (e.g., 2.1 x 50 mm, 1.8 µm). Standard for retaining and separating moderately polar small molecules.[1]
Mobile Phase A0.1% Formic Acid in Water. The acid promotes protonation for positive-ion mode.
Mobile Phase B0.1% Formic Acid in Acetonitrile.
Gradient5% to 95% B over 10 minutes. A standard gradient to elute compounds across a range of polarities.
Flow Rate0.3 mL/min.
Column Temperature40 °C. To ensure reproducible retention times.
Mass Spectrometry
Ionization ModeESI Positive & Negative (separate runs).
Capillary Voltage+3.5 kV (Positive), -3.0 kV (Negative).
Source Temperature120 °C.
Desolvation Gas (N₂)Flow: 10 L/min; Temperature: 400 °C. To efficiently remove solvent and form gas-phase ions.
Precursor SelectionThe isotopic cluster corresponding to [M+H]⁺ or [M-H]⁻.
Collision EnergyRamped (e.g., 10-40 eV). Using a range of energies ensures we capture both low-energy (stable) and high-energy (more informative) fragments.

Part 3: Fragmentation Analysis of 5-Amino-2-chloro-4-methoxybenzoic Acid

The free base of the target compound has a molecular formula of C₈H₈ClNO₃ and a monoisotopic mass of 201.02 Da.[5] In positive-ion mode, we expect a protonated molecular ion [M+H]⁺ at m/z 202.03 (for ³⁵Cl) and m/z 204.03 (for ³⁷Cl).

The fragmentation is dominated by initial losses of small, stable neutral molecules, driven by the specific arrangement of the substituents.

Caption: Proposed ESI+ fragmentation pathway for 5-Amino-2-chloro-4-methoxybenzoic acid.

Key Fragment Interpretations
m/z (³⁵Cl / ³⁷Cl)Proposed LossProposed Structure/Comment
202.03 / 204.03-[M+H]⁺ : Protonated molecular ion. The 3:1 isotopic pattern is the first confirmation of a single chlorine atom.
184.02 / 186.02H₂O (18.01 Da)Loss of Water : This is a highly significant fragment. It is proposed to occur via an ortho effect between the carboxylic acid and the adjacent amino group, which facilitates cyclization and elimination of water.[3]
156.02 / 158.02H₂O + CO (46.01 Da)Loss of Carbon Monoxide : Following the initial water loss, the resulting acylium ion readily loses CO, a common fragmentation for benzoyl-type cations.[6]
141.00 / 143.00CH₃• + HCOOH (61.02 Da)Loss of Methyl Radical & Formic Acid : This represents a more complex rearrangement, likely involving loss of the methoxy's methyl group and subsequent collapse of the carboxylic acid.

Part 4: Comparative Fragmentation of Structural Analogs

To truly understand the fragmentation pattern, we must compare it to molecules where key structural features are altered.

Analog 1: 5-Amino-4-methoxybenzoic Acid (Chlorine Removed)

This analog allows us to observe the fragmentation pattern without the influence of the electron-withdrawing chlorine atom and its isotopic signature. The molecular ion [M+H]⁺ appears at m/z 168.07 .

Caption: Proposed ESI+ fragmentation pathway for 5-Amino-4-methoxybenzoic acid.

Comparison:

  • The primary fragmentation pathway—the sequential loss of water and carbon monoxide—is conserved. This strongly supports the hypothesis that this pathway is driven by the ortho relationship between the amino and carboxyl groups.

  • The absence of the chlorine isotopic pattern provides a clear point of differentiation. All fragment ions appear as singlets.

Analog 2: 2-Chloro-4-methoxybenzoic Acid (Amino Group Removed)

By removing the amino group, we can directly test its role in the proposed fragmentation, particularly the initial loss of water. The molecular ion [M+H]⁺ appears at m/z 187.01 / 189.01 .

Caption: Proposed ESI+ fragmentation pathway for 2-Chloro-4-methoxybenzoic acid.

Comparison:

  • The characteristic loss of water (m/z 187 → 169) is still observed. However, in this case, it is due to a different well-documented ortho effect between a carboxyl group and a substituent like a chloro or methoxy group, though it is often less pronounced than with an amino group.[2]

  • A significant competing pathway emerges: the loss of a methyl radical (•CH₃) from the methoxy group, leading to a fragment at m/z 172, which subsequently loses water. The absence of the basic amino site changes the preferred fragmentation route.

  • The key differentiator is the absence of the m/z 184 → 156 transition. This confirms that the amino group is fundamental to the specific fragmentation pathway of the parent compound.

Summary of Diagnostic Fragments
Compound[M+H]⁺ (m/z)Key Diagnostic Fragment Ion(s) (m/z)Differentiating Feature
5-Amino-2-chloro-4-methoxybenzoic acid 202.03 / 204.03184.02 / 186.02 → 156.02 / 158.02Presence of Cl isotope pattern and the specific transition from loss of H₂O then CO.
5-Amino-4-methoxybenzoic acid 168.07150.06 → 122.06Absence of Cl isotope pattern. The H₂O/CO loss pathway is present.
2-Chloro-4-methoxybenzoic acid 187.01 / 189.01169.00 / 171.00; 153.98 / 155.98Presence of Cl pattern, but the initial fragmentation is a competition between H₂O and CH₃• loss. The m/z 184/156 fragments are absent.

Conclusion

The mass spectrometry fragmentation of 5-Amino-2-chloro-4-methoxybenzoic acid is a highly structured process dictated by the interplay of its functional groups. The key to its identification lies not in a single fragment, but in recognizing a unique fragmentation pathway. The facile loss of water followed by carbon monoxide, a process enabled by the ortho-amino group, combined with the unmistakable 3:1 isotopic signature of chlorine, creates a robust fingerprint.

By comparing this fingerprint to those of its structural analogs, we can confidently assign the structure and differentiate it from isomers. The absence of the chlorine pattern in one analog, and the altered primary fragmentation route in another, provide clear, evidence-based points of distinction. This systematic, comparative approach, grounded in a robust experimental design and an understanding of fundamental fragmentation mechanisms, is essential for any researcher tasked with the critical challenge of molecular structure elucidation.

References

  • Butsyk, O., et al. (2018). Mass spectrometry of analytical derivatives. 2. “Ortho” and “Para” effects in electron ionization mass spectra of derivatives of hydroxy, mercapto and amino benzoic acids. National Center for Biotechnology Information. Available at: [Link]

  • Harvey, D.J. (2005). Halogeno-substituted 2-aminobenzoic Acid Derivatives for Negative Ion Fragmentation Studies of N-linked Carbohydrates. PubMed. Available at: [Link]

  • Harvey, D.J. (2000). Electrospray mass spectrometry and fragmentation of N-linked carbohydrates derivatized at the reducing terminus. PubMed. Available at: [Link]

  • Teeter, R.M. (1966). Mass Spectra of Derivatives of o-Aminobenzoic Acid. ACS Publications. Available at: [Link]

  • Zhu, J., et al. (2018). Identification of ortho-Substituted Benzoic Acid/Ester Derivatives via the Gas-Phase Neighboring Group Participation Effect in (+)-ESI High Resolution Mass Spectrometry. ACS Publications. Available at: [Link]

  • Benoit, F.M., & Harrison, A.G. (1973). Substituent effects in the dissociation of the molecular ions of para and meta substituted benzoic acids. R Discovery. Available at: [Link]

  • University of Arizona. Mass Spectrometry: Fragmentation. University of Arizona Intranet. Available at: [Link]

  • Chemistry LibreTexts. (2023). Mass Spectrometry - Fragmentation Patterns. Chemistry LibreTexts. Available at: [Link]

  • PubChem. (2026). 4-Amino-5-chloro-2-methoxybenzoic acid. PubChem. Available at: [Link]

  • Doc Brown's Chemistry. (2026). mass spectrum of benzoic acid C7H6O2 C6H5COOH fragmentation pattern of m/z m/e ions. Doc Brown's Chemistry. Available at: [Link]

Sources

Comparative

Benchmarking Purity of Commercial 5-Amino-2-chloro-4-methoxybenzoic Acid Hydrochloride Samples

A Comprehensive Analytical Guide for Drug Development Professionals As a critical intermediate in the synthesis of complex benzamide-based therapeutics (such as 5-HT4 receptor agonists and D2 receptor antagonists), the q...

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Author: BenchChem Technical Support Team. Date: March 2026

A Comprehensive Analytical Guide for Drug Development Professionals

As a critical intermediate in the synthesis of complex benzamide-based therapeutics (such as 5-HT4 receptor agonists and D2 receptor antagonists), the quality of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride (CAS 2288709-08-8) directly dictates the safety and efficacy profiles of downstream Active Pharmaceutical Ingredients (APIs).

Benchmarking commercial samples of this compound is notoriously challenging. Its structural isomer, 4-amino-5-chloro-2-methoxybenzoic acid—widely recognized as Metoclopramide EP Impurity C [1]—shares identical molecular weights and near-identical physicochemical properties. Relying on a single analytical technique or taking a supplier's Certificate of Analysis (CoA) at face value exposes drug development pipelines to unacceptable risks.

This guide provides an authoritative, self-validating analytical framework to objectively benchmark commercial batches of this critical intermediate.

The Mechanistic Origins of Impurities (Expertise & Experience)

To design an effective analytical strategy, we must first understand why specific impurities exist in commercial batches. The synthesis of 5-amino-2-chloro-4-methoxybenzoic acid typically involves the electrophilic aromatic chlorination of an aminomethoxybenzoic acid precursor.

Because the methoxy and amino groups are both strongly activating and ortho/para-directing, chlorination is prone to poor regioselectivity. If reaction conditions (temperature, stoichiometry, or catalyst) are not tightly controlled, the process generates the 4-amino-5-chloro regioisomer. Furthermore, excess chlorinating agents lead to over-chlorinated (dichloro) degradation products, while harsh acidic workups can cause partial demethylation.

Chemistry SM Aminomethoxybenzoic acid (Precursor) Target 5-Amino-2-chloro-4-methoxy... (Target Intermediate) SM->Target Chlorination Regio 4-Amino-5-chloro-2-methoxy... (Regioisomer Impurity) SM->Regio Competing Substitution DiChloro Dichloro Derivatives (Process Impurity) Target->DiChloro Excess Reagent Regio->DiChloro

Mechanistic pathway illustrating the generation of critical process impurities during synthesis.

Orthogonal Analytical Strategy

An objective benchmarking process requires an orthogonal approach. We cannot rely solely on HPLC-UV, as it is blind to UV-inactive impurities and assumes uniform response factors. Our self-validating workflow integrates four distinct techniques:

  • HPLC-UV/DAD : Quantifies related substances and regioisomers. We utilize an acidic mobile phase (pH ~3.0) to suppress the ionization of the carboxylic acid moiety (pKa ~3.5–4.0). This ensures the analyte is retained via hydrophobic interactions rather than eluting in the void volume [4].

  • LC-MS/MS : Identifies unknown peaks via mass-to-charge (m/z) ratios, specifically distinguishing between demethylated impurities and over-chlorinated derivatives [2].

  • 1H qNMR : Provides an absolute mass-balance assay. Because the aromatic protons of the target compound and its regioisomer experience different electronic shielding effects, their NMR signals appear at distinct chemical shifts, allowing precise molar quantification without requiring identical reference standards.

  • Karl Fischer (KF) & Ion Chromatography (IC) : Validates the stoichiometry of the hydrochloride salt (Theoretical Cl: 14.9%) and accounts for hygroscopic water weight.

Workflow Sample Commercial Sample (HCl Salt) HPLC HPLC-UV/DAD Related Substances Sample->HPLC LCMS LC-MS/MS Impurity Profiling Sample->LCMS qNMR 1H qNMR Absolute Purity Sample->qNMR Titration KF & IC Moisture/Chloride Sample->Titration Report Benchmarking Conclusion HPLC->Report LCMS->Report qNMR->Report Titration->Report

Orthogonal analytical workflow for benchmarking commercial aminobenzoic acid derivatives.

Quantitative Benchmarking Data

The following table synthesizes benchmarking data from three distinct tiers of commercial suppliers. Notice the critical discrepancy between the "HPLC Purity" (relative area %) and the "Absolute Assay" (qNMR mass %). Bulk and discount vendors often show artificially high HPLC purities because they fail to account for moisture, excess HCl, or UV-inactive inorganic salts.

Analytical ParameterVendor A (Premium Grade)Vendor B (Bulk Grade)Vendor C (Discount Grade)
HPLC Purity (a/a %) 99.6%97.2%94.8%
Regioisomer Impurity (HPLC) < 0.05%1.8%3.5%
Absolute Assay (1H qNMR) 99.1% w/w94.3% w/w89.7% w/w
Water Content (Karl Fischer) 0.4%1.5%4.2%
Chloride Content (IC) 14.8% (Theoretical: 14.9%)14.0%12.8% (Indicates free-base)
Benchmarking Verdict Approved for API Synthesis Requires Recrystallization Rejected
Step-by-Step Experimental Protocols
Protocol A: HPLC-UV/DAD Purity Profiling

This method is optimized to force the separation of the 5-amino-2-chloro target from the 4-amino-5-chloro regioisomer [3].

  • Mobile Phase Preparation :

    • Phase A: 0.1% Trifluoroacetic acid (TFA) in LC-MS grade water. (The TFA acts as an ion-pairing agent for the protonated amine and keeps the carboxylic acid neutral).

    • Phase B: 0.1% TFA in Acetonitrile.

  • Sample Preparation : Dissolve 10 mg of the commercial sample in 10 mL of Methanol:Water (50:50 v/v). Sonicate for 5 minutes and dilute to a final working concentration of 0.1 mg/mL.

  • Chromatographic Conditions :

    • Column : Agilent ZORBAX Eclipse Plus C18 (4.6 x 150 mm, 3.5 µm).

    • Gradient : 5% B to 60% B over 15 minutes, then hold at 60% B for 3 minutes.

    • Flow Rate : 1.0 mL/min.

    • Detection : DAD at 275 nm (optimal absorbance maximum for aminomethoxybenzoic acids) [4].

  • Self-Validation Checkpoint : Inject a System Suitability Test (SST) mixture containing 0.05 mg/mL of the target compound and 0.05 mg/mL of Metoclopramide Impurity C. The system is only deemed valid if the resolution factor (Rs) between the two regioisomers is ≥ 2.0. If Rs < 2.0, column degradation or improper mobile phase pH is occurring.

Protocol B: 1H qNMR Absolute Assay

Quantitative NMR provides an absolute mass fraction without relying on UV response factors.

  • Sample Preparation : Using a calibrated microbalance, accurately weigh ~15.0 mg of the commercial sample and ~5.0 mg of Maleic Acid (TraceCERT® internal standard, purity ≥99.9%) into a clean glass vial.

  • Solvation : Add 0.6 mL of DMSO-d6. Causality: DMSO-d6 fully dissociates the hydrochloride salt and shifts the exchangeable amine/acid protons far downfield, preventing them from overlapping with the critical aromatic C-H protons used for integration.

  • Acquisition Parameters :

    • Frequency : 400 MHz (or higher).

    • Pulse Angle : 30°.

    • Relaxation Delay (D1) : 30 seconds.

    • Scans : 64.

  • Self-Validation Checkpoint : The relaxation delay (D1) must be at least 5 × T1 of the longest relaxing proton to ensure complete spin relaxation. To validate the run, integrate the internal standard's olefinic protons (δ 6.26 ppm). The integration must yield a mathematically perfect molar ratio relative to the weighed mass, confirming that the acquisition parameters are suitable for absolute quantitation.

References
  • 4-Amino-5-chloro-2-methoxybenzoic acid | C8H8ClNO3 | CID 81626. PubChem.
  • Orthogonal Separation of Pharmaceutical Impurities by the Agilent 1260 Infinity II SFC/UHPLC Hybrid System. Agilent Technologies.
  • Analysis of Metoclopramide and Related Compounds in Tablets by Liquid Chromatography. Taylor & Francis Online.
  • Validation and application of RP-HPLC method for the quantification of metoclopramide hydrochloride. ResearchGate.

Safety & Regulatory Compliance

Safety

A Comprehensive Guide to the Safe Disposal of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride

For researchers and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, authoritative, and practical framework for the p...

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Author: BenchChem Technical Support Team. Date: March 2026

For researchers and drug development professionals, the integrity of your work and the safety of your laboratory environment are paramount. This guide provides a detailed, authoritative, and practical framework for the proper disposal of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride. Adherence to these procedures is critical for ensuring regulatory compliance, protecting personnel, and minimizing environmental impact.

This document moves beyond a simple checklist, offering a deep dive into the causality behind each procedural step. By understanding the "why," you empower yourself and your team to make informed safety decisions that extend beyond this specific compound.

Hazard Assessment and Initial Considerations

Core Hazards:

  • Toxicity: Aromatic amines as a class can be toxic and may have carcinogenic properties.[2]

  • Environmental Persistence: Halogenated organic compounds can be persistent in the environment.[3]

  • Reactivity: Incompatible with strong oxidizing agents.[1]

Given these properties, this compound must be treated as hazardous waste. Under no circumstances should it be disposed of down the drain or in regular trash.[4]

Personal Protective Equipment (PPE): Your First Line of Defense

Before handling 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride for any purpose, including disposal, the following PPE is mandatory:

PPE ComponentSpecificationRationale
Eye Protection Chemical splash goggles or safety glasses with side shields.Protects against accidental splashes of solutions or contact with the solid powder.
Hand Protection Chemical-resistant gloves (e.g., nitrile).Prevents skin absorption, which is a potential route of exposure for aromatic amines.[2]
Body Protection A standard laboratory coat.Protects clothing and skin from contamination.
Respiratory Protection Use in a well-ventilated area. A fume hood is required if there is a risk of generating dust or aerosols.Minimizes inhalation of the compound, which may be harmful.[1]

Segregation and Containerization: Preventing Hazardous Reactions

Proper segregation of chemical waste is a cornerstone of laboratory safety and is mandated by regulatory bodies like the Occupational Safety and Health Administration (OSHA) and the Environmental Protection Agency (EPA).[4][5]

Step-by-Step Segregation and Containerization Protocol:

  • Designate a Waste Stream: This compound must be disposed of in a dedicated "Halogenated Organic Waste" stream. Do not mix it with non-halogenated solvents or other waste types.

  • Select an Appropriate Container:

    • The container must be chemically compatible with the waste. A high-density polyethylene (HDPE) or glass container is suitable.

    • The container must be in good condition, free from cracks or leaks, and have a secure, leak-proof lid.[4]

  • Labeling: The waste container must be clearly and accurately labeled. The label should include:

    • The words "Hazardous Waste"

    • The full chemical name: "5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride"

    • The primary hazards (e.g., "Toxic," "Irritant")

    • The date of accumulation

    • The name of the principal investigator or laboratory contact

On-site Accumulation and Storage: Time and Location Matter

The EPA's Resource Conservation and Recovery Act (RCRA) provides strict guidelines for the accumulation of hazardous waste.[4][6] For academic and research laboratories, specific regulations under Subpart K may apply, offering some flexibility while maintaining stringent safety standards.[7]

  • Satellite Accumulation Areas (SAAs): Waste should be accumulated at or near the point of generation, in an area under the control of laboratory personnel.[8]

  • Storage Limits: The total volume of hazardous waste in an SAA is typically limited. Once the container is full or has been in use for a specified period (often six to twelve months depending on institutional policy and generator status), it must be moved to a central accumulation area.[4][7][8]

  • Storage Conditions: Store the sealed waste container in a well-ventilated, cool, and dry secondary containment bin away from incompatible materials, particularly strong oxidizing agents.[1]

Disposal Workflow: A Step-by-Step Procedural Guide

The following diagram and protocol outline the comprehensive workflow for the disposal of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride.

DisposalWorkflow Disposal Workflow for 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride cluster_prep Preparation cluster_contain Containment cluster_store Storage cluster_disposal Final Disposal A Don Appropriate PPE B Identify as Hazardous Waste A->B C Select Compatible Container (HDPE or Glass) B->C D Label Container Correctly (Name, Hazards, Date) C->D E Transfer Waste to Container D->E F Seal Container Securely E->F G Place in Secondary Containment in a Designated SAA F->G H Store Away from Incompatible Materials G->H I Arrange for Pickup by Licensed Hazardous Waste Contractor H->I J Document Waste Disposal (Manifests, Records) I->J K Final Treatment (e.g., Incineration) J->K

Caption: Disposal workflow for 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride.

Experimental Protocol for Disposal:

  • Preparation and Assessment:

    • Confirm that all necessary PPE is available and in good condition.

    • Verbally confirm with at least one other team member that the waste is being correctly identified as "Halogenated Organic Waste."

  • Containerization:

    • Obtain a clean, dry, and compatible waste container with a screw cap.

    • Affix a completed hazardous waste label to the container before adding any waste.

    • Carefully transfer the solid 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride into the container using a funnel or other appropriate transfer tool to minimize dust generation. If transferring a solution, do so slowly to avoid splashing.

  • Storage and Accumulation:

    • Tightly seal the container.

    • Place the sealed container in a labeled secondary containment bin in your laboratory's designated Satellite Accumulation Area.

    • Ensure the storage area is well-ventilated and away from heat sources or direct sunlight.

  • Final Disposal:

    • Once the container is full or reaches the end of its accumulation time limit, contact your institution's Environmental Health and Safety (EHS) department or the designated hazardous waste contractor to arrange for pickup.

    • Ensure that all required paperwork, such as a hazardous waste manifest, is completed accurately.

    • The licensed waste contractor will then transport the waste to a permitted treatment, storage, and disposal facility (TSDF). The most probable final disposal method for this type of waste is high-temperature incineration.[5]

Spill and Emergency Procedures

In the event of a spill, immediate and correct action is crucial:

  • Evacuate and Alert: Alert others in the immediate area and evacuate if necessary.

  • Assess the Spill: Determine the extent of the spill and whether you have the appropriate training and materials to clean it up safely. For large or unmanageable spills, contact your institution's emergency response team.

  • Control the Spill:

    • For a solid spill, carefully sweep up the material and place it in a labeled hazardous waste container. Avoid creating dust.

    • For a liquid spill, use an inert absorbent material (e.g., vermiculite, sand) to contain and absorb the liquid.

  • Decontaminate: Clean the spill area with a suitable solvent, and collect the cleaning materials as hazardous waste.

  • Report: Report the spill to your supervisor and EHS department, and complete any necessary incident reports.

Conclusion: A Culture of Safety

The proper disposal of 5-Amino-2-chloro-4-methoxybenzoic acid hydrochloride is not merely a regulatory hurdle but a fundamental aspect of responsible scientific practice. By integrating these procedures into your laboratory's standard operating procedures, you contribute to a robust culture of safety that protects you, your colleagues, and the wider community.

References

  • Proper Disposal of Hazardous Laboratory Waste Regulations in the United States. (n.d.). MED-FLEX. Retrieved from [Link]

  • OSHA Compliance For Laboratories. (2014, June 13). US Bio-Clean. Retrieved from [Link]

  • How to Ensure Safe Chemical Waste Disposal in Laboratories. (2025, May 21). Daniels Health. Retrieved from [Link]

  • Regulations for Hazardous Waste Generated at Academic Laboratories. (2025, November 25). US EPA. Retrieved from [Link]

  • Laboratory Waste Management: The New Regulations. (n.d.). MedicalLab Management. Retrieved from [Link]

  • Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. (2023, November 9). ACS Publications. Retrieved from [Link]

  • Tracking Aromatic Amines from Sources to Surface Waters. (n.d.). PMC. Retrieved from [Link]

Sources

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